molecular formula C10H12ClN B1356057 1-(3-Chlorophenyl)pyrrolidine CAS No. 88154-24-9

1-(3-Chlorophenyl)pyrrolidine

Cat. No.: B1356057
CAS No.: 88154-24-9
M. Wt: 181.66 g/mol
InChI Key: SYYZESGQAICJGW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYZESGQAICJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561111
Record name 1-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88154-24-9
Record name 1-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Chlorophenyl)pyrrolidine CAS number 88154-24-9 characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chlorophenyl)pyrrolidine (CAS 88154-24-9) is a tertiary amine featuring a pyrrolidine ring fused to a meta-chlorinated benzene moiety.[1] Structurally distinct from its piperazine analog (mCPP), this compound serves as a critical intermediate in the synthesis of psychoactive pharmacophores, particularly those targeting serotonergic (5-HT) and dopaminergic systems. This guide provides a definitive technical framework for its synthesis, physiochemical characterization, and handling, prioritizing the Buchwald-Hartwig amination protocol for high-purity isolation.

Chemical Identity & Physiochemical Profile[1][2]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(3-Chlorophenyl)pyrrolidine
Common Synonyms m-Chlorophenylpyrrolidine; 1-(3-Chloro-phenyl)-pyrrolidine
CAS Number 88154-24-9
Molecular Formula C₁₀H₁₂ClN
Molecular Weight 181.66 g/mol
SMILES Clc1cccc(N2CCCC2)c1
Physical Properties (Predicted/Experimental Consensus)

Note: Due to the niche status of this intermediate, boiling point data is derived from structural analogs (aryl-pyrrolidines).

PropertyValue / Description
Appearance Pale yellow to amber oil (oxidizes to brown upon air exposure).
Boiling Point ~135–140 °C at 1.5 mmHg (Predicted); ~280 °C at 760 mmHg.
Density 1.12 ± 0.05 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, Methanol. Immiscible in water.
pKa (Conjugate Acid) ~8.5 (Pyrrolidine nitrogen basicity modulated by aryl induction).

Synthetic Methodology: Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (


) is inefficient for unactivated aryl halides, the Palladium-catalyzed Buchwald-Hartwig cross-coupling offers the highest regioselectivity and yield for CAS 88154-24-9.
Reaction Logic

The synthesis couples 1-bromo-3-chlorobenzene with pyrrolidine .

  • Selectivity: Bromine is more labile than chlorine for oxidative addition to Pd(0), ensuring the pyrrolidine attaches at the 1-position while preserving the 3-chloro motif.

  • Catalyst System: Pd(OAc)₂ with BINAP (racemic) prevents

    
    -hydride elimination and stabilizes the active Pd(0) species.
    
Experimental Protocol

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add toluene and stir at room temperature for 10 minutes until the solution turns orange/red (active catalyst formation).

  • Substrate Addition: Introduce 1-bromo-3-chlorobenzene, followed by pyrrolidine and NaOtBu under positive Argon pressure.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0

    
     10% EtOAc in Hexanes).
    
Process Visualization

SynthesisWorkflow Start Reagents: 1-Br-3-Cl-Benzene + Pyrrolidine Cat Catalyst Activation: Pd(OAc)2 + BINAP (Toluene, Argon) Start->Cat Combine Heat Coupling Reaction: 100°C, 12-16h Cat->Heat Add Base Workup Filtration (Celite) & Concentration Heat->Workup Complete Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Crude Oil Product Target: 1-(3-Chlorophenyl)pyrrolidine Purify->Product Isolate

Figure 1: Palladium-catalyzed synthesis workflow ensuring regioselective C-N bond formation.

Analytical Characterization

Validation of CAS 88154-24-9 requires confirming the integrity of the pyrrolidine ring and the specific meta-substitution pattern of the aryl ring.

Nuclear Magnetic Resonance (NMR)

Solvent:


, 400 MHz
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Ar-H (C2) 6.55Singlet (t)1HOrtho to N, Ortho to Cl (Isolated)
Ar-H (C6) 6.42Doublet (dd)1HOrtho to N, Para to Cl
Ar-H (C4) 6.68Doublet (dd)1HPara to N, Ortho to Cl
Ar-H (C5) 7.10Triplet (t)1HMeta to N, Meta to Cl
Pyr-H (

)
3.25 – 3.30Multiplet4H

(Ring)
Pyr-H (

)
1.98 – 2.04Multiplet4H

(Ring)

Interpretation:

  • The pyrrolidine protons appear as two distinct multiplets (alpha and beta sets).

  • The aromatic region is diagnostic for 1,3-disubstitution. The proton at C2 (between N and Cl) is chemically distinct and typically upfield due to the electron-donating effect of the nitrogen, though slightly deshielded by the adjacent chlorine relative to the C6 proton.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  181.1 m/z
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the

    
     (181) and 
    
    
    
    (183) peaks.
  • Fragmentation:

    • Base peak often at m/z ~152 (Loss of ethyl radical from pyrrolidine ring opening/rearrangement).

    • Loss of Cl (m/z 146).

Analytical Logic Flow

AnalysisLogic cluster_0 Structural Confirmation cluster_1 Purity Check Sample Isolated Sample NMR 1H-NMR (CDCl3) Check: 4 Ar-H signals Confirm: meta-pattern Sample->NMR MS GC-MS (EI) Check: M+ 181/183 (3:1) Confirm: Cl isotope Sample->MS HPLC HPLC-UV (254 nm) Stationary: C18 Mobile: ACN/H2O + 0.1% TFA Sample->HPLC Valid Batch Release NMR->Valid Matches Theory MS->Valid Matches Theory HPLC->Valid >98% Area

Figure 2: Analytical decision matrix for compound validation.

Structural Activity & Pharmacological Context

Researchers investigating CAS 88154-24-9 are often exploring Structure-Activity Relationships (SAR) within the monoamine neurotransmitter space.

  • Scaffold Utility: The m-chlorophenyl motif is a "privileged structure" in medicinal chemistry, often conferring metabolic stability by blocking para-hydroxylation (a common metabolic route for phenyl rings).

  • Receptor Affinity: Unlike mCPP (which is a non-selective 5-HT receptor agonist), the pyrrolidine analog alters the steric bulk and basicity of the nitrogen. This often shifts selectivity profiles towards serotonin transporters (SERT) or specific receptor subtypes (e.g., 5-HT

    
    ), making it a valuable probe for comparing ring-size effects (5-membered pyrrolidine vs. 6-membered piperazine).
    

Safety & Handling (SDS Summary)

Hazard Classification: Irritant, Acute Toxicity (Oral).

  • Skin/Eye: Causes severe skin irritation and serious eye irritation. The lipophilic nature allows rapid dermal absorption.

  • Handling:

    • Use only in a chemical fume hood.[2]

    • Wear nitrile gloves (double gloving recommended due to unknown permeation rates).

    • Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent N-oxide formation (browning).

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

References

  • Buchwald, S. L., & Muci, A. R. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 88154-24-9. PubChem.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Sigma-Aldrich. Safety Data Sheet for Pyrrolidine Analogs. (General Reference for handling aryl-pyrrolidines).

Sources

In Silico Prediction of Protein Targets for 1-(3-Chlorophenyl)pyrrolidine: A Multi-faceted Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or under-characterized small molecules, such as 1-(3-Chlorophenyl)pyrrolidine, computational (in silico) prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses about their mechanism of action, potential therapeutic applications, and off-target liabilities.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of a multi-pronged in silico workflow designed to predict the biological targets of 1-(3-Chlorophenyl)pyrrolidine. By integrating ligand-based and structure-based methodologies, we aim to build a robust, self-validating system that moves beyond a simple list of potential targets to a well-reasoned, prioritized set of candidates for subsequent experimental validation. The protocols described herein are grounded in established scientific principles and leverage publicly accessible, authoritative web servers and databases, ensuring the reproducibility and integrity of the predictive process.

Introduction: The Challenge of Target Deconvolution

1-(3-Chlorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring, a versatile scaffold found in numerous biologically active molecules and approved drugs.[3][4] The pyrrolidine moiety is a constituent of molecules targeting a wide array of protein classes, from neurotransmitter transporters to enzymes.[5][6] However, without specific bioactivity data, 1-(3-Chlorophenyl)pyrrolidine remains an "orphan" compound. The primary goal of this guide is to de-orphanize this molecule by predicting its most probable protein targets.

The fundamental principle underpinning in silico target prediction is that a small molecule's biological activity is a direct consequence of its interaction with one or more macromolecular targets.[7] We can, therefore, infer these targets by analyzing the molecule's structural and chemical features and comparing them to vast databases of known ligand-target interactions. This guide will detail a workflow that synergistically combines multiple computational strategies to enhance the predictive power and reliability of our findings.

The Strategic Workflow: A Consensus-Driven Approach

A single predictive method is rarely sufficient to provide a high-confidence list of targets.[8] Each approach has its inherent strengths and biases. Therefore, our strategy is to employ a consensus-based workflow, integrating results from several orthogonal methods. The rationale is that targets consistently identified by multiple, mechanistically different algorithms are more likely to be true positives.[9]

Our workflow is structured into three main phases:

  • Ligand-Based Target Prediction: Utilizing the 2D and 3D structure of 1-(3-Chlorophenyl)pyrrolidine to find known bioactive molecules with similar features.

  • Structure-Based Target Prediction: Employing the ligand's 3D structure to screen against a large library of protein binding sites.

  • Data Integration, Consensus Scoring, and Post-Prediction Analysis: Merging the results, prioritizing targets, and assessing the stability of the predicted interactions.

In_Silico_Target_Prediction_Workflow cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Integration & Validation A Query Molecule 1-(3-Chlorophenyl)pyrrolidine B 2D/3D Similarity Search (e.g., SwissTargetPrediction, SuperPred) A->B C Reverse Pharmacophore Mapping (e.g., PharmMapper) A->C D Reverse Molecular Docking (e.g., ReverseDock) A->D E Data Integration & Consensus Scoring B->E C->E D->E F Prioritized Target List E->F G Molecular Dynamics Simulation (Binding Stability Assessment) F->G H Final Hypotheses for Experimental Validation G->H

Figure 1: A consensus-driven workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: similar molecules often bind to similar protein targets.[10] These approaches are particularly powerful when the 3D structure of the target is unknown.

2D/3D Similarity-Based Prediction using SwissTargetPrediction

Expertise & Experience: SwissTargetPrediction is a robust and widely used web server that predicts targets based on a combination of 2D and 3D similarity to a large library of known active compounds.[11][12][13] This approach is effective because it leverages the vast, curated knowledge of experimental bioactivity data, making it a reliable first step in any target prediction campaign.[14][15]

  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(3-Chlorophenyl)pyrrolidine. This can be generated using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch). The SMILES string is C1CN(C1)C2=CC(=CC=C2)Cl.

  • Web Server Submission:

    • Navigate to the SwissTargetPrediction web server.[16]

    • Paste the SMILES string into the query box.

    • Select the desired species for the target proteome (e.g., Homo sapiens).

    • Submit the job.

  • Results Analysis:

    • The server returns a list of predicted targets, ranked by a probability score. This score is derived from the similarity of the query molecule to known ligands for each target.

    • Examine the top-ranked targets. Pay close attention to the "Known Actives" section for each prediction, which shows the most similar molecules from the database. This provides a direct chemical rationale for the prediction.

Reverse Pharmacophore Mapping using PharmMapper

Expertise & Experience: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for molecular recognition at a target's binding site.[17][18][19] The PharmMapper server performs a "reverse" search, fitting the query molecule to a vast database of pre-calculated pharmacophore models derived from experimentally determined protein-ligand complexes.[20][21][22][23] This method is powerful because it focuses on the geometry of interactions rather than overall chemical structure, potentially identifying targets for molecules with novel scaffolds.

  • Input Preparation:

    • Prepare a 3D structure of 1-(3-Chlorophenyl)pyrrolidine in a supported format (e.g., mol2 or sdf). This can be generated and energy-minimized using software like Avogadro or PyMOL.

  • Web Server Submission:

    • Navigate to the PharmMapper web server.[24]

    • Upload the 3D structure file.

    • Select the appropriate pharmacophore database (e.g., "Druggable Pharmacophore Models").

    • Enter an email address for notification and submit the job.

  • Results Analysis:

    • PharmMapper provides a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's chemical features align with the target's pharmacophore model.

    • The results also include a "z-score" for statistical significance. Higher fit scores and z-scores indicate a more confident prediction.

    • Visualize the alignment of your molecule within the pharmacophore model to understand the specific interactions driving the prediction.

Phase 2: Structure-Based Target Prediction

Structure-based methods leverage the 3D coordinates of potential protein targets to assess binding compatibility.

Reverse Molecular Docking

Expertise & Experience: Reverse docking (or inverse docking) inverts the typical virtual screening paradigm.[25] Instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[26][27] This method computationally estimates the binding affinity (scoring function) of the query molecule to the binding pockets of thousands of proteins.[28] A favorable docking score suggests a potential interaction. This approach is complementary to ligand-based methods as it is not biased by the chemistry of known binders and can identify entirely novel targets.[29]

Reverse_Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Ligand 3D Ligand Structure (Energy Minimized) Docking Automated Docking (e.g., AutoDock Vina) Ligand->Docking Proteins Protein Target Database (e.g., PDB, SC-PDB) Proteins->Docking Scoring Binding Affinity Scoring Docking->Scoring Ranking Rank Targets by Score Scoring->Ranking Analysis Pose Analysis & Interaction Mapping Ranking->Analysis

Figure 2: Generalized workflow for a reverse molecular docking experiment.

Note: While web servers exist, a local approach provides greater control over the target library and docking parameters.

  • Ligand Preparation:

    • Generate a 3D conformer of 1-(3-Chlorophenyl)pyrrolidine.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.

  • Target Library Preparation:

    • Download a curated set of protein structures. A good source is the sc-PDB database, which contains druggable binding sites.

    • For each protein, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges. Convert each protein structure to the PDBQT format.

  • Docking Execution:

    • For each protein, define a search space (a "grid box") that encompasses the known binding site.

    • Automate the docking process using a script (e.g., a Python or shell script) that iterates through the protein library and runs AutoDock Vina for each target.

    • The script should execute the Vina command, passing the prepared ligand, the current protein target, and the grid box parameters as input.

  • Results Analysis & Ranking:

    • Parse the output files from each docking run to extract the predicted binding affinity (e.g., in kcal/mol).

    • Create a ranked list of all protein targets from most favorable (most negative) to least favorable binding energy.

    • Manually inspect the binding poses of the top-ranked hits to ensure they are physically plausible and form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Phase 3: Data Integration, Consensus Scoring, and Validation

Trustworthiness: The most reliable predictions are those that appear consistently across different methods. By aggregating the results, we can build a stronger, more trustworthy case for a smaller set of high-priority targets.

Consensus Scoring and Target Prioritization
  • Aggregate Data: Collect the ranked target lists from SwissTargetPrediction, PharmMapper, and the reverse docking experiment into a single table.

  • Normalize Ranks: Since the scoring schemes are different, convert the absolute scores from each method into ranks (or percentile ranks).

  • Calculate Consensus Score: For each protein that appears in more than one list, calculate a consensus score. A simple and effective method is to sum the ranks from each method. A lower sum indicates a higher consensus. Machine learning-based consensus scoring can also be employed for more complex analyses.[8][30]

  • Prioritize Targets: The final prioritized list should be ordered based on the consensus score. Targets appearing in all three lists with high ranks are the strongest candidates.

Table 1: Hypothetical Consensus Target List for 1-(3-Chlorophenyl)pyrrolidine

Target NameUniProt IDSwissTargetPrediction (Rank)PharmMapper (Rank)Reverse Docking (Rank)Consensus Score (Rank Sum)Target Class
Dopamine transporterQ019591539Transporter
Sodium-dependent noradrenaline transporterP2397528616Transporter
Voltage-gated T-type calcium channel alpha-1G subunitO43497153220Ion Channel
Dipeptidyl peptidase 4P2748725121148Enzyme
Muscarinic acetylcholine receptor M1P112298N/A4N/AGPCR

This table presents hypothetical data for illustrative purposes.

Post-Prediction Validation with Molecular Dynamics (MD) Simulation

Expertise & Experience: A high docking score indicates a favorable, but static, interaction.[31] Biological systems are dynamic. Molecular dynamics (MD) simulations provide a way to assess the stability of a predicted ligand-protein complex over time in a simulated physiological environment.[32][33] If the ligand remains stably bound in its docked pose throughout the simulation, it significantly increases confidence in the prediction.[34]

  • System Preparation:

    • Select the top-ranked protein-ligand complex from the consensus list (e.g., 1-(3-Chlorophenyl)pyrrolidine docked to the dopamine transporter).

    • Use a program like GROMACS or AMBER to prepare the system. This involves solvating the complex in a water box, adding counter-ions to neutralize the system, and generating topology files for both the protein and the ligand.

  • Simulation Execution:

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure.

    • Run a production simulation for a duration sufficient to observe the stability of the binding, typically 50-100 nanoseconds.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand with respect to the protein's binding pocket over the course of the simulation. A low and stable RMSD value indicates the ligand is not diffusing away and remains in its initial binding pose.

    • Analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) over time to see if they are maintained.

MD_Simulation_Analysis cluster_0 MD Simulation cluster_1 Analysis cluster_2 Conclusion Start Docked Complex Sim Production MD Run (e.g., 100 ns) Start->Sim Traj Output Trajectory Sim->Traj RMSD Calculate Ligand RMSD Traj->RMSD Interactions Analyze Key Interactions (H-bonds, etc.) Traj->Interactions Stable Stable RMSD & Maintained Interactions => High-Confidence Hit RMSD->Stable Unstable High/Drifting RMSD & Lost Interactions => Low-Confidence Hit RMSD->Unstable Interactions->Stable Interactions->Unstable

Figure 3: Workflow for validating a predicted protein-ligand complex using MD simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the protein targets of 1-(3-Chlorophenyl)pyrrolidine. By leveraging a consensus of ligand-based and structure-based methods, and further validating the top hits with molecular dynamics simulations, we can generate a high-confidence, prioritized list of target hypotheses. Based on the known pharmacology of similar pyrrolidine-containing molecules and the hypothetical results presented, promising targets for this compound could include neurotransmitter transporters (such as DAT and NET) and certain ion channels.[5][35]

It is imperative to recognize that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide it.[1] The final output of this workflow is a set of testable hypotheses that can now be explored in the laboratory using techniques such as radioligand binding assays, enzymatic assays, or cellular functional assays to confirm the predicted interactions and elucidate the true biological activity of 1-(3-Chlorophenyl)pyrrolidine.

References

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An In-depth Technical Guide to the Safety and Handling of 1-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. 1-(3-Chlorophenyl)pyrrolidine is a chemical for research use only and is not intended for diagnostic or therapeutic use.[1] The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific, comprehensive toxicological profile for 1-(3-Chlorophenyl)pyrrolidine (CAS 88154-24-9) is not publicly available. Therefore, a precautionary approach to handling is imperative.

Section 1: Introduction and Scope

1-(3-Chlorophenyl)pyrrolidine is a substituted aromatic amine with a pyrrolidine moiety, a structural motif of interest in medicinal chemistry and drug discovery.[2] The presence of a chlorinated phenyl group suggests potential biological activity and, concurrently, potential toxicological properties that necessitate careful handling. This guide provides a detailed overview of the known characteristics, extrapolated potential hazards, and recommended safety protocols for handling this compound in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Section 2: Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a compound is critical for its safe handling and storage.

PropertyValueSource
Chemical Name 1-(3-Chlorophenyl)pyrrolidine[1]
CAS Number 88154-24-9[1]
Molecular Formula C₁₀H₁₂ClN[1]
Molecular Weight 181.7 g/mol [1]
Structure Chemical Structure of 1-(3-Chlorophenyl)pyrrolidine

Section 3: Toxicological Profile and Hazard Assessment

Due to the absence of specific toxicological studies on 1-(3-Chlorophenyl)pyrrolidine, this section extrapolates potential hazards based on its structural components: a chlorinated aromatic amine and a pyrrolidine ring. This approach, known as Quantitative Structure-Activity Relationship (QSAR), allows for the prediction of toxicity based on the properties of similar chemical structures.[3][4][5]

3.1. Predicted Toxicological Hazards:

  • Acute Toxicity: Based on related chlorinated aromatic compounds, 1-(3-Chlorophenyl)pyrrolidine should be considered toxic if swallowed, in contact with skin, or if inhaled.[6] Structurally similar compounds can cause damage to the central nervous system and visual organs upon single exposure.

  • Skin and Eye Irritation: As with many aromatic amines, this compound is expected to cause skin and eye irritation.[7] Prolonged or repeated skin contact may lead to dermatitis (drying and cracking of the skin).[7]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][7]

  • Systemic Effects: Chlorinated phenyl compounds can be absorbed through the skin and exert systemic effects.[8] The liver is a potential target organ for toxicity for many aromatic amines.

  • Carcinogenicity and Mutagenicity: Aromatic amines as a class are known to have carcinogenic potential.[4] While no data exists for this specific compound, it is prudent to handle it as a potential carcinogen.

Hazard_Assessment cluster_compound 1-(3-Chlorophenyl)pyrrolidine cluster_hazards Potential Hazards Compound C₁₀H₁₂ClN Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Compound->Acute_Tox Ingestion, Contact, Inhalation Irritation Skin & Eye Irritation Compound->Irritation Direct Contact Systemic Systemic Effects (CNS, Liver) Compound->Systemic Absorption Carcinogenicity Potential Carcinogen Compound->Carcinogenicity Long-term Exposure

Section 4: Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage protocols is required. These protocols are designed as a self-validating system to minimize exposure.

4.1. Engineering Controls:

  • Ventilation: All handling of 1-(3-Chlorophenyl)pyrrolidine, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Designated Area: A specific area of the laboratory should be designated for working with this and other potent compounds. This area should be clearly marked.

4.2. Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures.[6]

PPE CategorySpecificationRationale
Body Protection Chemical-resistant lab coat or coveralls.To protect skin and personal clothing from splashes and spills.[2][9]
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes of the chemical.[2][9]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).To prevent skin absorption. The outer glove should be removed and disposed of immediately after handling the compound.[10]
Respiratory Protection Not generally required if work is performed in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors or aerosols in situations with potential for airborne exposure.[2]

PPE_Workflow Start Before Handling Don_Lab_Coat Don_Lab_Coat Start->Don_Lab_Coat Step 1 End After Handling Don_Goggles Don_Goggles Don_Lab_Coat->Don_Goggles Step 2 Don_Inner_Gloves Don_Inner_Gloves Don_Goggles->Don_Inner_Gloves Step 3 Don_Outer_Gloves Don_Outer_Gloves Don_Inner_Gloves->Don_Outer_Gloves Step 4 Handle_Compound Handle_Compound Don_Outer_Gloves->Handle_Compound Proceed to Fume Hood Doff_Outer_Gloves Doff_Outer_Gloves Handle_Compound->Doff_Outer_Gloves Immediate Post-Handling Doff_Lab_Coat Doff_Lab_Coat Doff_Outer_Gloves->Doff_Lab_Coat Leaving Work Area Doff_Goggles Doff_Goggles Doff_Lab_Coat->Doff_Goggles Final Steps Doff_Inner_Gloves Doff_Inner_Gloves Doff_Goggles->Doff_Inner_Gloves Final Glove Removal Wash_Hands Wash_Hands Doff_Inner_Gloves->Wash_Hands Crucial Final Step Wash_Hands->End

4.3. Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be secure and accessible only to authorized personnel.

4.4. Disposal:

  • All waste containing 1-(3-Chlorophenyl)pyrrolidine must be treated as hazardous waste.

  • Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers in accordance with institutional and regulatory guidelines.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

5.2. Spill Cleanup:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify colleagues and the institutional safety office.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.

  • Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Section 6: Conclusion

While 1-(3-Chlorophenyl)pyrrolidine presents a valuable scaffold for research, the lack of specific toxicological data demands a highly cautious and informed approach to its handling. By understanding the potential hazards based on its chemical structure and adhering to the stringent engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound. The principles of scientific integrity and trustworthiness require us to acknowledge the data gaps and, in response, to apply the highest standards of safety.

References

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The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products and its synthetic tractability have established it as a "privileged scaffold," a molecular framework that consistently yields ligands for a variety of biological targets.[3] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, diverse biological activities, and the strategic synthetic methodologies employed in the development of novel therapeutics. We will explore the critical role of stereochemistry and structure-activity relationships (SAR) in optimizing the pharmacological profiles of pyrrolidine-based drug candidates. Detailed experimental protocols and visual representations of key concepts are provided to offer actionable insights for researchers in the field.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a widely utilized nitrogen heterocycle in the quest for new medicines.[1] Its significance is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas.[3][4] The enduring interest in this saturated scaffold is attributable to several key features:

  • Exploration of 3D Pharmacophore Space: The sp³-hybridized nature of the pyrrolidine ring allows for a non-planar structure, enabling a more effective exploration of three-dimensional chemical space. This is a crucial factor for achieving high target selectivity and potency.[1][5]

  • Stereochemical Complexity: The potential for multiple stereogenic centers on the pyrrolidine ring provides a rich platform for generating diverse molecular architectures. The spatial orientation of substituents can dramatically influence the biological profile of a drug candidate due to different binding interactions with enantioselective proteins.[1]

  • "Pseudorotation" and Conformational Flexibility: The pyrrolidine ring exhibits a phenomenon known as "pseudorotation," referring to its non-planar and flexible conformations, such as the envelope and twist forms. This conformational adaptability can be advantageous for optimizing interactions with biological targets.[5][6]

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing properties like solubility and membrane permeability.[7] Strategic substitution on the nitrogen and carbon atoms allows for the fine-tuning of a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5]

The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical science, ranking high among the most common five-membered non-aromatic nitrogen heterocycles found in approved drugs.[5]

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, making them valuable starting points for drug discovery programs in numerous therapeutic areas.[2][4]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents.[2][8] Various substituted analogs have shown potent cytotoxic effects against a range of cancer cell lines.[9] For instance, certain thiophene-containing pyrrolidine derivatives have demonstrated IC50 values comparable to the standard chemotherapeutic agent doxorubicin against MCF-7 and HeLa cancer cell lines.[5]

Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[2] These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][10] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrrolidine ring are critical for anticonvulsant activity.[5] For example, in one study, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test.[5]

Enzyme Inhibition

Pyrrolidine derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease.[2]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Several "gliptins," a class of drugs used to treat type 2 diabetes, feature a pyrrolidine scaffold that plays a key role in their interaction with the DPP-IV enzyme.[11]

  • α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and act as inhibitors of α-glucosidase, offering a therapeutic strategy for diabetes.[5]

  • N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Inhibition of NAAA by pyrrolidine amide derivatives can increase levels of the anti-inflammatory lipid palmitoylethanolamide (PEA), presenting a potential treatment for inflammatory conditions.[12]

Antimicrobial and Antiviral Activity

The pyrrolidine scaffold is present in a number of antimicrobial and antiviral drugs.[13][14] For example, some pyrrolidine derivatives have shown antibacterial activity by inhibiting DNA gyrase and topoisomerase IV.[13] In the antiviral space, several inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease and NS5A polymerase incorporate a pyrrolidine motif.[7]

Synthetic Strategies for Pyrrolidine Scaffolds

The construction and functionalization of the pyrrolidine ring are central to the development of new drugs based on this scaffold.[3][15] Synthetic approaches can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1]

Ring Construction from Acyclic Precursors
  • 1,3-Dipolar Cycloaddition: This is a classic and powerful method for synthesizing five-membered heterocycles. The reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene, allows for the construction of the pyrrolidine ring with good control over regio- and stereoselectivity.[5][16]

  • Aminocyclizations: The intramolecular cyclization of amino-containing acyclic precursors is another common strategy for forming the pyrrolidine ring.[5]

Functionalization of Pre-formed Pyrrolidine Rings
  • Proline and its Derivatives: The readily available chiral pool of proline and its derivatives, such as 4-hydroxyproline, serves as a versatile starting point for the synthesis of a wide variety of functionalized pyrrolidines.[15][17] Proline's unique cyclic structure makes it a valuable building block in both small molecule and peptide-based drug discovery.[18][19][20]

  • Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, asymmetric synthesis methodologies are crucial.[1] Organocatalysis, often employing proline and its derivatives, has become a powerful tool for the enantioselective synthesis of chiral pyrrolidines.[21][22] Copper-catalyzed asymmetric reactions, such as 1,3-dipolar cycloadditions and intramolecular C-H aminations, also provide efficient routes to enantioenriched pyrrolidine derivatives.[23]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrrolidine derivatives, SAR analyses have provided key insights into the structural features that govern their biological activity.[3][24]

Key SAR Considerations for Pyrrolidine Scaffolds:

  • Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a privileged position for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[5] This position can be used to introduce functionalities that modulate basicity, lipophilicity, and interactions with the biological target.[5]

  • Substitution on the Carbon Atoms: The stereochemistry and nature of substituents on the carbon atoms of the pyrrolidine ring are critical for determining biological activity. For instance, in a series of PPARα/γ dual agonists for diabetes, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation.[5]

  • Ring Puckering and Conformation: The choice of substituents can influence the puckering of the pyrrolidine ring, which in turn affects its overall shape and how it presents its functional groups for interaction with a target protein.[5]

Table 1: Example SAR Insights for Pyrrolidine Derivatives

Therapeutic AreaKey SAR FindingReference
Anticancer Thiophene-containing derivatives showed better activity against MCF-7 and HeLa cell lines compared to their phenyl-bearing counterparts.[5]
Anticonvulsant The substituent at the 3-position of the pyrrolidine-2,5-dione ring and the type of phenylpiperazine attached to an acetamide fragment significantly influence anticonvulsant activity.[5]
DPP-IV Inhibition The pyrrolidine moiety serves as a key P1 fragment, binding in the S1 and S2 domains of the enzyme.[11]
NAAA Inhibition Small lipophilic 3-phenyl substituents on the pyrrolidine amide were found to be preferable for optimal potency.[12]

Experimental Protocols

To provide a practical context, this section outlines a general experimental protocol for the synthesis and evaluation of pyrrolidine derivatives, focusing on anticonvulsant activity as an example.

General Synthesis of Pyrrolidine-2,5-diones

This protocol describes a cyclocondensation reaction to form the pyrrolidine-2,5-dione core.[5]

Materials:

  • Appropriately substituted succinic acid derivative

  • Appropriately substituted 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazine

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • Combine equimolar amounts of the succinic acid derivative and the aminoethyl- or aminopropyl-arylpiperazine in a reaction vessel.

  • Heat the reaction mixture to 180 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Evaluation of Anticonvulsant Activity

The following are standard preclinical models for assessing anticonvulsant efficacy.[2]

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally to mice at various doses.

  • After a predetermined time, deliver a maximal electrical stimulus via corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection against this phase is indicative of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound intraperitoneally to mice at various doses.

  • After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the animals for the occurrence of clonic seizures for a defined period.

  • Protection against these seizures indicates anticonvulsant activity.

Visualizing Key Concepts

Diagrams are essential for understanding complex molecular interactions and experimental workflows.

General Synthetic Workflow for Pyrrolidine Analogs

G cluster_0 Synthesis cluster_1 Biological Evaluation Precursor_Selection Precursor Selection (Acyclic or Cyclic) Ring_Formation Ring Formation or Functionalization Precursor_Selection->Ring_Formation Purification Purification (e.g., Chromatography) Ring_Formation->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Characterization->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., MES, scPTZ) In_Vitro_Assays->In_Vivo_Models SAR_Analysis SAR Analysis In_Vivo_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

The Privileged Nature of the Pyrrolidine Scaffold

G Pyrrolidine Pyrrolidine Anticancer Anticancer Pyrrolidine->Anticancer Anticonvulsant Anticonvulsant Pyrrolidine->Anticonvulsant Antiviral Antiviral Pyrrolidine->Antiviral Enzyme_Inhibition Enzyme_Inhibition Pyrrolidine->Enzyme_Inhibition CNS_Disorders CNS_Disorders Pyrrolidine->CNS_Disorders

Caption: The pyrrolidine scaffold as a central hub for diverse biological activities.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile framework in medicinal chemistry.[3][4] Its favorable physicochemical properties and the ability to readily introduce chemical and stereochemical diversity make it a privileged starting point for the design of novel therapeutic agents.[3] The wide range of biological activities associated with pyrrolidine derivatives, including anticancer, neuroprotective, antiviral, and antibacterial effects, underscores its significance in modern drug discovery.[3][13][25]

Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access novel and complex pyrrolidine analogs.[21] The integration of computational modeling with synthetic chemistry will further aid in the rational design of pyrrolidine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, the pyrrolidine scaffold is poised to remain a critical component in the development of the next generation of innovative medicines.

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  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6699. [Link]

  • Wikipedia. (n.d.). Proline. [Link]

  • Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. [Link]

  • ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. [Link]

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Methodological & Application

Application Notes and Protocols for the Quantification of 1-(3-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(3-Chlorophenyl)pyrrolidine

1-(3-Chlorophenyl)pyrrolidine is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and research chemicals. Its precise and accurate quantification is paramount during drug development for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the robust quantification of 1-(3-Chlorophenyl)pyrrolidine, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are structured to ensure scientific integrity and self-validation.

Method Selection: A Rationale

The choice of an analytical method for quantifying 1-(3-Chlorophenyl)pyrrolidine depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. This guide will focus on three primary techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, ideal for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent separation and structural information, making it a powerful tool for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering exceptional sensitivity and selectivity, LC-MS/MS is well-suited for analyzing compounds in complex matrices.[1] It is often the gold standard for bioanalytical studies and trace-level impurity analysis.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine analysis.[2] While less sensitive than mass spectrometry-based methods, HPLC-UV is highly reliable for quantifying the analyte in bulk materials and formulated products.[3]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds.[4] The method involves vaporizing the sample, separating its components in a gaseous mobile phase, and detecting the analyte based on its mass-to-charge ratio.[5]

Scientific Rationale

1-(3-Chlorophenyl)pyrrolidine is amenable to GC analysis due to its relatively low molecular weight and expected volatility. The use of a mass spectrometer as a detector provides high selectivity, minimizing interference from matrix components and ensuring confident identification based on the fragmentation pattern.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Ethyl Acetate Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution ISTD_Spike Internal Standard Spiking Dilution->ISTD_Spike Vial_Transfer Transfer to GC Vial ISTD_Spike->Vial_Transfer Injection Autosampler Injection Vial_Transfer->Injection Analysis Start Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for GC-MS analysis of 1-(3-Chlorophenyl)pyrrolidine.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(3-Chlorophenyl)pyrrolidine reference standard and sample.

  • Dissolve in a suitable solvent such as ethyl acetate to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Spike all standards and samples with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a constant concentration.

  • Transfer the solutions to 2 mL autosampler vials.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.[5]

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-400) for identification.

    • Suggested SIM ions for 1-(3-Chlorophenyl)pyrrolidine (M.W. 181.67): m/z 181 (Molecular Ion), 152, 111.

    • Note: The exact ions should be confirmed by analyzing a standard in scan mode.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of 1-(3-Chlorophenyl)pyrrolidine in the samples from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for high-sensitivity quantification, especially in complex biological matrices.[7][8] The technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

Scientific Rationale

This method is particularly advantageous when low detection limits are required. The use of Multiple Reaction Monitoring (MRM) significantly enhances selectivity and signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.[1]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Prep Sample Dilution/Extraction ISTD_Spike Internal Standard Spiking Sample_Prep->ISTD_Spike Filtration Filtration (0.22 µm) ISTD_Spike->Filtration Vial_Transfer Transfer to LC Vial Filtration->Vial_Transfer Injection Autosampler Injection Vial_Transfer->Injection Analysis Start Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of 1-(3-Chlorophenyl)pyrrolidine.

Detailed Protocol

1. Sample Preparation:

  • Prepare stock solutions of the reference standard and internal standard in methanol.

  • For bulk samples, dissolve and dilute to the desired concentration range with the mobile phase.

  • For biological matrices (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard, vortex, and centrifuge.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute in the mobile phase.

  • Filter all samples through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[7]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[7]

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water.[1]

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • 1-(3-Chlorophenyl)pyrrolidine: Precursor ion (Q1): m/z 182.1 -> Product ion (Q3): m/z (to be determined by infusion and product ion scan, a likely fragment would be from the loss of the pyrrolidine ring).

    • Note: These transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

3. Data Analysis:

  • Similar to the GC-MS method, use the peak area ratios of the analyte to the internal standard to construct a calibration curve and quantify the samples.

III. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quality control of pharmaceuticals.[9]

Scientific Rationale

This method is suitable for the quantification of 1-(3-Chlorophenyl)pyrrolidine in samples where high sensitivity is not a primary requirement, such as in the analysis of bulk drug substances or concentrated solutions. The chlorophenyl chromophore in the molecule allows for sensitive UV detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample_Prep Weighing and Dissolution Dilution Dilution to Working Concentration Sample_Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vial_Transfer Transfer to HPLC Vial Filtration->Vial_Transfer Injection Autosampler Injection Vial_Transfer->Injection Analysis Start Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Calibration External Standard Calibration Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of 1-(3-Chlorophenyl)pyrrolidine.

Detailed Protocol

1. Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions at a similar concentration to the mid-point of the calibration curve.

  • Filter all solutions through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10 µL.

  • UV Detection: 225 nm.[10]

3. Data Analysis:

  • Integrate the peak area of 1-(3-Chlorophenyl)pyrrolidine.

  • Generate a calibration curve using an external standard method by plotting the peak area against the concentration.

  • Calculate the concentration of the analyte in the samples based on the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[11] Validation should be performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[12]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability-Indicating Properties and Forced Degradation

For quality control and regulatory purposes, it is crucial to develop a stability-indicating method. This involves subjecting the analyte to stress conditions to evaluate its degradation profile.[13]

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, analyze the stressed samples using the developed HPLC or LC-MS/MS method to ensure that any degradation products are well-resolved from the parent peak of 1-(3-Chlorophenyl)pyrrolidine.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of 1-(3-Chlorophenyl)pyrrolidine. The choice between GC-MS, LC-MS/MS, and HPLC-UV should be based on the specific application, required sensitivity, and available resources. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, which is critical in the field of drug development and quality control.

References

  • Bhupatiraju, S. et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

  • Bozhilov, D. et al. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 51(4), 513-518. Available at: [Link]

  • Agilent Technologies (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Application Note. Available at: [Link]

  • Reddy, G. S. et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 10, S3103-S3110. Available at: [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601. Available at: [Link]

  • De-Paula, J. et al. (2012). A validated method for the chemical characterisation of piperazine street samples by GC-MS. Analytical Methods, 4, 1375-1386. Available at: [Link]

  • Hernando, M. D. et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 581-594. Available at: [Link]

  • Szymańska, N. et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4706. Available at: [Link]

  • Agilent Technologies (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Application Note. Available at: [Link]

  • ResearchGate (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC) (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Haryani, T. et al. (2023). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Pharmacia, 70(2), 527-535. Available at: [Link]

  • Wilde, M. et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. Available at: [Link]

  • Al-Shdefat, S. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Pharmaceutica Sciencia, 55(4). Available at: [Link]

  • Gillings, N. et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Available at: [Link]

  • Madej, K. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available at: [Link]

  • Singh, S. et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 120, 354-361. Available at: [Link]

  • Giorgetti, A. & Meask, C. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. Separations, 10(3), 160. Available at: [Link]

  • Patel, D. et al. (2017). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1684-1697. Available at: [Link]

  • ResearchGate (2016). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Available at: [Link]

  • European Commission (2016). Guidance document on method validation and quality control procedures for pesticides residues analysis in food and feed. SANTE/11945/2015. Available at: [Link]

  • Tanthana, J. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 389-402. Available at: [Link]

  • Hickey, L. (2020). Detection of Illicit Drugs in Various Matrices via Total Vaporization Solid-Phase Microextraction (TV-SPME) GC-MS. Master's Thesis, Florida International University. Available at: [Link]

  • Sneed, D. (1995). HPLC Methods for Pharmaceutical Analysis. CRC Press.
  • McPolin, O. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Lulu.com.
  • Tanthana, J. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]

  • Ma, P. et al. (2000). Analysis of the stability and degradation products of triptolide. Journal of Pharmacy and Pharmacology, 52(4), 427-432. Available at: [Link]

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Application Note: Advanced Chromatographic Strategies for Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine derivatives represent a critical structural motif in pharmaceutical chemistry (e.g., racetams, nicotine, proline analogs) and forensic toxicology (e.g., synthetic cathinones like


-PVP). Their analysis is frequently complicated by two factors: high basicity  (

for the secondary amine), which causes severe peak tailing on standard silica columns, and stereoisomerism , which necessitates chiral resolution.

This guide provides high-fidelity protocols for HPLC and GC-MS analysis, moving beyond generic "cookbook" methods to address the specific physicochemical behavior of the pyrrolidine ring.

Part 1: HPLC Methodologies (Liquid Chromatography)

The Challenge: The Silanol Effect

Pyrrolidine is a strong base. In standard Reversed-Phase (RP) HPLC at neutral or acidic pH (pH 3–6), the nitrogen is protonated (


). These cations interact electrostatically with residual free silanol groups (

) on the silica support, resulting in:
  • Asymmetric peaks (Tailing Factor > 2.0).

  • Variable retention times.[1]

  • Irreversible adsorption.

Strategy 1: High-pH Reversed-Phase Chromatography

Causality: By elevating the mobile phase pH above the analyte’s


 (to pH 10–11), we deprotonate the pyrrolidine nitrogen. The neutral molecule interacts only hydrophobically with the C18 ligand, eliminating silanol interactions and sharpening peaks.

Requirement: You must use a hybrid-silica or polymer-based column resistant to alkaline hydrolysis (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica dissolves at pH > 8.

Protocol A: High-pH Achiral Purity Analysis
  • Target: Synthetic intermediates, API purity, forensic screening.

  • Column: Hybrid Silica C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–18 min: 95% B (Wash)

    • 18.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (pyrrolidine ring has weak absorbance; use 254 nm if aromatic substituents are present) or MS (ESI+).

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.3[3]
      
    • Theoretical Plates (

      
      ): > 10,000
      
Strategy 2: Chiral Separation (Normal Phase)

Causality: Many pyrrolidine drugs are chiral. Separation requires a Polysaccharide-based Stationary Phase (Amylose or Cellulose carbamates). A basic additive is mandatory in the mobile phase to suppress ionization and prevent non-specific binding to the chiral selector.

Protocol B: Enantiomeric Resolution
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) or Triethylamine (TEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Critical Note: The 0.1% amine additive is non-negotiable. Without it, peaks will broaden completely.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower temperatures often improve chiral resolution,

    
    ).
    
Visualization: HPLC Method Selection Workflow

HPLC_Workflow Start Start: Pyrrolidine Sample IsChiral Is Enantiomeric Purity Required? Start->IsChiral ChiralYes Yes IsChiral->ChiralYes ChiralNo No (Purity/ID) IsChiral->ChiralNo NPA Normal Phase Chiral (Hexane/IPA + 0.1% DEA) ChiralYes->NPA ColChiral Column: Amylose/Cellulose (e.g., AD-H, OD-H) NPA->ColChiral MSCompat MS Compatibility Required? ChiralNo->MSCompat HighPH High pH Reverse Phase (pH 10 NH4HCO3) MSCompat->HighPH Yes (Preferred) IonPair Acidic Ion-Pairing (Water/ACN + 0.1% TFA) MSCompat->IonPair No (UV Only) ColHybrid Column: Hybrid Silica C18 (e.g., XBridge, Gemini) HighPH->ColHybrid ColStd Column: Standard C18 (Stable at pH 2) IonPair->ColStd

Figure 1: Decision matrix for selecting the optimal HPLC mode based on stereochemistry and detection requirements.

Part 2: GC-MS Methodologies (Gas Chromatography)[4]

The Challenge: Volatility and Thermal Stability

While simple pyrrolidines are volatile, complex derivatives (like amino acids or hydroxylated metabolites) require derivatization. Furthermore, synthetic cathinones containing the pyrrolidine ring (e.g., MDPV) are thermally labile and can degrade in the injector port if temperatures are too high, leading to "oxidative decomposition" artifacts (loss of


).
Strategy 3: Chemical Derivatization (Acylation)

Causality: Acylation of the secondary amine reduces polarity and hydrogen bonding, improving peak shape and volatility. Trifluoroacetic Anhydride (TFAA) is the reagent of choice for forensic and clinical analysis of these compounds.

Protocol C: TFAA Derivatization for Biological Matrices
  • Extraction: Extract sample (plasma/urine) into organic solvent (e.g., Ethyl Acetate) under basic conditions. Evaporate to dryness under

    
    .
    
  • Reagent Addition: Add 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride).

  • Incubation: Cap and heat at 60°C for 20 minutes.

    • Mechanism:[4]

      
      
      
  • Dry Down: Evaporate to dryness again (to remove excess acid which damages columns) and reconstitute in 50 µL Ethyl Acetate.

  • Injection: 1 µL Splitless.

Strategy 4: Direct Injection (Synthetic Cathinones)

For recreational drug screening, derivatization is often skipped to save time. However, instrument parameters must be tuned to prevent degradation.

Protocol D: GC-MS Parameters
  • Column: 5% Phenyl-arylene (e.g., DB-5MS or ZB-Drug-1), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C (Do not exceed 260°C to minimize thermal degradation of cathinones).

  • Injection: Splitless (1 min purge).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan: 40–500 amu.

  • Key Diagnostic Ions (EI Source):

    • Pyrrolidine ring cleavage (Immonium ion): m/z 70 (unsubstituted), m/z 84 (methyl-substituted).

    • Note: The base peak is almost always the immonium ion formed by alpha-cleavage next to the nitrogen.

Visualization: GC-MS Workflow & Logic

GC_Workflow Sample Sample Extract Volatility Is analyte volatile? Sample->Volatility Direct Direct Injection (Keep Inlet < 250°C) Volatility->Direct Yes (e.g., Nicotine, PVP) Deriv Derivatization Required Volatility->Deriv No (e.g., Proline) GC GC Separation (DB-5MS Column) Direct->GC TFAA Acylation (TFAA) Target: 2° Amines Deriv->TFAA Amine dominant TMS Silylation (MSTFA) Target: -OH, -COOH Deriv->TMS Mixed polar groups TFAA->GC TMS->GC MS MS Detection (Monitor m/z 70/84) GC->MS

Figure 2: Workflow for determining derivatization needs and monitoring specific mass spectral fragments.

Part 3: Data Summary & Troubleshooting

Method Comparison Table
FeatureHPLC (High pH)HPLC (Chiral)GC-MS (Direct)GC-MS (Derivatized)
Analyte Type Salts, Polar, Non-volatileEnantiomersVolatile Free BasesAmino Acids, Metabolites
Key Reagent Ammonium BicarbonateDiethylamine (DEA)NoneTFAA / PFPA
Column Hybrid C18 (XBridge)Amylose (AD-H)5% Phenyl (DB-5MS)5% Phenyl (DB-5MS)
Major Issue pH stability of columnSolubility in HexaneThermal DegradationMoisture sensitivity
Limit of Detection ~10 ng/mL (MS)~1 µg/mL (UV)~1 ng/mL~0.1 ng/mL
Troubleshooting Guide
  • Peak Tailing (HPLC):

    • Cause: Silanol interaction.

    • Fix: Increase buffer concentration (to 20mM) or pH (to 10.5). If using Low pH, add 0.05% TFA.

  • Split Peaks (GC-MS):

    • Cause: Thermal degradation in the inlet.

    • Fix: Lower inlet temperature to 230°C; check liner cleanliness; switch to "Cold On-Column" injection if available.

  • Carryover:

    • Pyrrolidines are "sticky." Use a needle wash of Methanol:Water:Formic Acid (50:50:1) for HPLC, or Acetone for GC.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. [Link]

  • Agilent Technologies. (2016). Analysis of Synthetic Cathinones by GC/MS and LC/MS/MS. [Link]

Sources

The Versatile Synthon: Harnessing 1-(3-Chlorophenyl)pyrrolidine in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine motif is a cornerstone of modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] When appended with a chemically addressable aromatic system, such as the 3-chlorophenyl group, the resulting 1-(3-chlorophenyl)pyrrolidine becomes a highly valuable and versatile building block. The presence of the chlorine atom offers a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of 1-(3-chlorophenyl)pyrrolidine, offering detailed protocols and mechanistic insights for researchers in drug development and materials science.

I. Strategic Synthesis of 1-(3-Chlorophenyl)pyrrolidine

The primary route to 1-(3-chlorophenyl)pyrrolidine involves the N-arylation of pyrrolidine. Among the most robust and widely adopted methods for this transformation is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding pathway to the target compound from readily available starting materials.

A plausible and efficient synthetic approach involves the reaction of 3-chloroaniline with 1,4-dibromobutane. A more direct and often higher-yielding method is the Buchwald-Hartwig coupling of 3-chloro-bromobenzene or 3-chloroiodobenzene with pyrrolidine.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)pyrrolidine via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed N-arylation of pyrrolidine with 1-bromo-3-chlorobenzene.

Materials:

  • 1-bromo-3-chlorobenzene

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add sodium tert-butoxide (2.8 mmol).

  • Add 1-bromo-3-chlorobenzene (2.0 mmol) and pyrrolidine (2.4 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-chlorophenyl)pyrrolidine.

Expected Yield: 85-95%

Causality of Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover.[4] The bulky ligand promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the pyrrolidine, forming the active nucleophile, and to facilitate the regeneration of the active catalyst.[5]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent oxidation and deactivation of the catalyst.

II. Application in Bioactive Molecule Synthesis: A Gateway to Novel Therapeutics

The 1-(3-chlorophenyl)pyrrolidine scaffold is a key constituent in a variety of biologically active molecules, particularly in the realm of neuroscience and oncology.

A. Precursor to Anticonvulsant and Antinociceptive Agents

Derivatives of chlorophenyl-pyrrolidine have shown significant promise as anticonvulsant and analgesic agents.[6] For instance, 3-(3-chlorophenyl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy and pain.[6] While not directly synthesized from 1-(3-chlorophenyl)pyrrolidine, the biological activity of these related compounds underscores the therapeutic potential of the chlorophenyl-pyrrolidine motif.

Table 1: Anticonvulsant Activity of 3-(chlorophenyl)pyrrolidine-2,5-dione Derivatives [6]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
Reference Drug (Valproic Acid) 252.74> 500
3-(2-chlorophenyl) derivative 6 68.30> 300
3-(3-chlorophenyl) derivative 19 > 300189.5

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. Lower ED₅₀ values indicate higher potency.

The data clearly indicates that the presence of a chlorophenyl group on the pyrrolidine scaffold can lead to potent anticonvulsant activity.

B. Building Block for Cross-Coupling Reactions

The chlorine atom on the phenyl ring of 1-(3-chlorophenyl)pyrrolidine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Start 1-(3-Chlorophenyl)pyrrolidine Coupling Suzuki-Miyaura Coupling Reaction Start->Coupling Boronic_Acid Aryl/Alkyl Boronic Acid or Ester (R-B(OR)2) Boronic_Acid->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/Water) Purification Workup and Purification Coupling->Purification Product 3-Aryl/Alkyl-1-phenylpyrrolidine Derivative Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Suzuki-Miyaura Coupling of 1-(3-Chlorophenyl)pyrrolidine with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 1-(biphenyl-3-yl)pyrrolidine.

Materials:

  • 1-(3-Chlorophenyl)pyrrolidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 1-(3-chlorophenyl)pyrrolidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield 1-(biphenyl-3-yl)pyrrolidine.

Expected Yield: 75-90%

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R L2 Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Start Ar-X Start->OxAdd Boronic R-B(OR)2 Boronic->Transmetalation

Caption: Catalytic cycle of Suzuki coupling.

III. Conclusion

1-(3-Chlorophenyl)pyrrolidine is a synthon of significant strategic importance in synthetic chemistry. Its straightforward preparation via modern catalytic methods, coupled with the reactivity of the aryl chloride moiety, opens up a vast chemical space for exploration. The demonstrated biological relevance of the chlorophenyl-pyrrolidine scaffold further cements its value as a building block for the discovery of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

  • Adam, G. C., et al. (2000). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Antoniou, T., et al. (2016). An Update on the Synthesis of Pyrrolo[3][9]benzodiazepines. Molecules, 21(1), 60.

  • Góra, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • La, M. T., et al. (2019). A facile method provides N-aryl-substituted azacycles from arylamines and cyclic ethers in the presence of POCl3 and DBU. The Journal of Organic Chemistry, 84(10), 6689-6696.
  • Carbone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(24), 7644.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4991.
  • Carbone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. International Journal of Molecular Sciences, 22(24), 13567.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Pinto, A., et al. (2021).
  • Aouad, M. R., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-215.
  • Boyd, P. D. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. RSC Advances, 9(29), 16466-16473.
  • Fleckenstein, C. A., & Plenio, H. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 41(34).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Retrieved from [Link]...

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The Versatile Scaffold: Application Notes and Protocols for 1-(3-Chlorophenyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 1-(3-Chlorophenyl)pyrrolidine as a key structural motif in medicinal chemistry. This document delves into the synthetic rationale, potential biological applications, and detailed protocols for the preliminary evaluation of novel compounds derived from this scaffold. The insights presented herein are grounded in established principles of medicinal chemistry and data from analogous structures, offering a solid foundation for initiating drug discovery programs.

Introduction: The Significance of the N-Aryl Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in the architecture of numerous natural products and synthetic drugs, valued for its conformational flexibility and its role as a versatile scaffold in creating three-dimensional diversity in drug candidates.[1][2][3] When functionalized with an aryl group at the nitrogen atom, as in 1-(3-Chlorophenyl)pyrrolidine, the resulting N-aryl pyrrolidine moiety becomes an important pharmacophore in a variety of bioactive molecules.[4][5] The introduction of a 3-chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and providing a key interaction point with biological targets through halogen bonding.

This guide will explore the utility of 1-(3-Chlorophenyl)pyrrolidine as a starting point for the synthesis of novel compounds and provide protocols for their initial biological characterization.

Synthetic Pathways and Considerations

The synthesis of 1-(3-Chlorophenyl)pyrrolidine and its derivatives can be approached through several established methods for N-arylation of cyclic amines. A particularly effective and contemporary method is the iridium-catalyzed transfer hydrogenation for the reductive amination of diketones with anilines, which offers a practical route to N-aryl-substituted pyrrolidines.[5]

Protocol 1: Synthesis of 1-(3-Chlorophenyl)pyrrolidine via Reductive Amination

This protocol is adapted from established methods for the synthesis of N-aryl pyrrolidines.[5]

Materials:

  • 1,4-Dichlorobutane

  • 3-Chloroaniline

  • [Ir(Cp*)Cl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Sodium formate

  • Sodium carbonate

  • Toluene

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dichlorobutane (1.1 equivalents) and 3-chloroaniline (1.0 equivalent) in toluene.

  • Catalyst and Reagents: Add sodium carbonate (2.0 equivalents), sodium formate (1.5 equivalents), and the iridium catalyst (0.02 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 1-(3-Chlorophenyl)pyrrolidine.

Causality Behind Experimental Choices:

  • The iridium catalyst is chosen for its high efficiency in transfer hydrogenation reactions, enabling the reductive amination to proceed under relatively mild conditions.[5]

  • Sodium formate serves as the hydride source for the reduction step.

  • Sodium carbonate acts as a base to neutralize any generated acids and facilitate the reaction.

  • The purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent biological testing.

Potential Biological Applications and Screening Strategies

Based on the biological activities of structurally related compounds, derivatives of 1-(3-Chlorophenyl)pyrrolidine are promising candidates for several therapeutic areas. Notably, compounds bearing a chlorophenyl-substituted pyrrolidine moiety have demonstrated potential as central nervous system (CNS) agents. For instance, 3-(p-chlorophenyl)pyrrolidine has been investigated as a prodrug for GABAergic agents, and derivatives of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidine have shown anticonvulsant and analgesic properties.[6][7]

Initial Screening Cascade for CNS Activity

The following diagram illustrates a logical workflow for the preliminary screening of novel 1-(3-Chlorophenyl)pyrrolidine derivatives for potential CNS activity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Lead Optimization A Primary Binding Assays (e.g., GABAa, GABAb, Na+ channels, Ca2+ channels) B Functional Assays (e.g., Electrophysiology, Calcium Imaging) A->B Active Compounds C Preliminary Behavioral Models (e.g., Maximal Electroshock (MES) Test, Formalin Test) B->C Confirmed Activity D Pharmacokinetic Profiling (e.g., Brain Penetration) C->D Efficacious Compounds E Structure-Activity Relationship (SAR) Studies D->E

Caption: High-throughput screening cascade for CNS-active compounds.

Protocol 2: In Vitro Evaluation of Anticonvulsant Activity - Maximal Electroshock (MES) Test

This protocol is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[6]

Materials:

  • Test compounds (derivatives of 1-(3-Chlorophenyl)pyrrolidine)

  • Vehicle (e.g., saline, DMSO, or a suitable solubilizing agent)

  • Adult male mice (e.g., CD-1 or similar strain)

  • Corneal electrodes

  • A stimulator capable of delivering a constant current

Step-by-Step Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Acclimatization: Allow a sufficient period for drug absorption and distribution (typically 30-60 minutes).

  • Electrode Placement: Place the corneal electrodes on the corneas of the mouse, ensuring good contact with a drop of saline.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: Calculate the percentage of mice protected from the tonic hindlimb extension at each dose of the test compound. Determine the median effective dose (ED50) for active compounds.

Trustworthiness of the Protocol:

The MES test is a well-validated and widely used model in anticonvulsant drug discovery. The clear, all-or-none endpoint (tonic hindlimb extension) provides a robust and reproducible measure of anticonvulsant activity.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

While specific SAR data for 1-(3-Chlorophenyl)pyrrolidine is not extensively available, general principles from related N-aryl pyrrolidine series can guide lead optimization efforts.[1][8][9]

Key Considerations for SAR Studies:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically affect activity and selectivity. Exploring different substitution patterns (e.g., moving the chlorine to the ortho or para position, or introducing other functional groups) is a critical step.

  • Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can modulate the compound's conformational preferences and introduce new interactions with the target protein.

  • Stereochemistry: If chiral centers are introduced, the separation and testing of individual enantiomers is crucial, as biological activity is often stereospecific.

The following table provides a hypothetical framework for an initial SAR exploration based on the 1-(3-Chlorophenyl)pyrrolidine scaffold.

Compound IDR1 (Phenyl Substitution)R2 (Pyrrolidine Substitution)In Vitro Activity (IC50, µM)In Vivo Efficacy (ED50, mg/kg)
Lead-001 3-ClHInitial Hit ValueTo be determined
SAR-0012-ClHCompareCompare
SAR-0024-ClHCompareCompare
SAR-0033-FHCompareCompare
SAR-0043-Cl3-OHCompareCompare
SAR-0053-Cl3-MeCompareCompare

Conclusion and Future Directions

1-(3-Chlorophenyl)pyrrolidine represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the promising biological activities of related compounds, particularly in the CNS therapeutic area, make it an attractive starting point for novel drug discovery programs. The protocols and strategies outlined in these application notes provide a solid framework for the synthesis, screening, and initial optimization of new chemical entities based on this versatile core. Future research should focus on elucidating the specific molecular targets of 1-(3-Chlorophenyl)pyrrolidine derivatives and expanding the SAR to develop potent and selective drug candidates.

References

  • Luo, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2683. [Link]

  • Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. International Journal of Molecular Sciences, 22(6), 2993. [Link]

  • Coutts, R. T., et al. (1987). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Drug Metabolism and Disposition, 15(4), 531-538. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Compounds. IntechOpen. [Link]

  • Semenov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

  • Tomovic, K., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. [Link]

  • Wilkerson, M. K., et al. (2023). The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. International Journal of Molecular Sciences, 24(12), 10145. [Link]

  • ResearchGate. (n.d.). Drugs containing N-arylated pyrrolidines. [Link]

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Troubleshooting & Optimization

Technical Support Center: Scaling Up 1-(3-Chlorophenyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenges of scaling the synthesis of 1-(3-chlorophenyl)pyrrolidine from the laboratory bench to a pilot plant. The content is structured in a practical question-and-answer format to directly address common issues encountered during process scale-up.

Section 1: Synthesis Overview & Core Principles of Scale-Up

The synthesis of 1-(3-chlorophenyl)pyrrolidine is commonly achieved via the nucleophilic substitution reaction between 3-chloroaniline and an appropriate C4 electrophile, such as 1,4-dibromobutane or 1,4-dichlorobutane. This N-alkylation reaction, while straightforward on a lab scale, presents significant challenges when scaled.[1]

The transition from a lab (grams) to a pilot plant (kilograms) is not a linear process.[2] Physical phenomena such as heat and mass transfer change non-linearly as the reactor volume increases, which can dramatically impact reaction kinetics, impurity profiles, and overall safety.[3][4] A successful scale-up requires a deep understanding of the reaction mechanism, thermal hazards, and the limitations of pilot-scale equipment.[5][6]

Caption: General synthesis of 1-(3-Chlorophenyl)pyrrolidine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the scale-up process.

Category: Reaction Control & Thermal Safety

Answer: This is a critical and common scale-up issue. The surface-area-to-volume ratio decreases dramatically as you move from a round-bottom flask to a large reactor.[4] This reduction severely limits the vessel's ability to dissipate heat, causing exothermic events to become much more pronounced and potentially leading to a runaway reaction.[3][7]

  • Causality: The heat generated by the reaction is proportional to the volume (cubed radius), while the heat removed through the jacket is proportional to the surface area (squared radius).[4] This mismatch means that heat accumulates much faster at a larger scale.

  • Troubleshooting & Mitigation:

    • Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[8] This data is essential for assessing the thermal risk.

    • Control Reagent Addition Rate: The most effective control strategy is to switch from a batch process (all reagents added at once) to a semi-batch process. Add the more reactive species (e.g., 1,4-dibromobutane) slowly and sub-surface to the reactor containing 3-chloroaniline. The addition rate should be governed by the cooling capacity of the reactor, ensuring the temperature remains within a safe, defined range.[7]

    • Ensure Adequate Cooling: Verify that the pilot reactor's heating/cooling system (jacket and/or internal coils) has the capacity to remove the heat generated by the reaction at the planned addition rate.[8]

    • Dilution: Increasing the solvent volume can act as a heat sink, but this reduces throughput and increases processing time and cost. It should be considered as a secondary control measure.

Question 2: I'm observing localized "hot spots" near the reagent addition point, even with jacket cooling. What's the cause?

Answer: This indicates poor mixing and inefficient heat transfer within the reactor.[8] Hot spots can accelerate the reaction rate locally, leading to the formation of impurities and posing a significant safety risk.[9]

  • Causality: In a large vessel, the time it takes for an added reagent to become fully dispersed (mixing time) is much longer. If the reaction rate is faster than the mixing rate, the reaction will proceed rapidly in a concentrated zone before the reagent is homogenized, generating localized heat.

  • Troubleshooting & Mitigation:

    • Optimize Agitation: Review the agitator design and speed. A simple anchor stirrer, often used in labs, may be inadequate for a pilot reactor. A pitched-blade turbine or similar impeller that promotes both axial and radial flow is often necessary to ensure homogeneity.[8]

    • Sub-surface Addition: Introduce the limiting reagent below the surface of the reaction mixture, directly into the highly agitated zone near the impeller. Avoid adding it directly onto the liquid surface, where mixing is less efficient.

    • Use a Dip Tube: For critical additions, a dip tube directing the reagent flow towards the impeller can significantly improve initial dispersion.

Start Scale-Up Workflow Lab Lab-Scale Synthesis (e.g., 50g) Start->Lab Risk Hazard Evaluation (Calorimetry, SDS Review) Lab->Risk Gather Data Pilot Pilot Plant Batch (e.g., 5kg) Risk->Pilot Plan Safe Parameters Analysis In-Process Control (IPC) & Final Analysis (HPLC, GC) Pilot->Analysis Result Product Meets Spec? Analysis->Result Success Proceed to Production Result->Success Yes Troubleshoot Troubleshoot & Refine (Return to Pilot or Lab Scale) Result->Troubleshoot No Troubleshoot->Pilot Re-run Pilot

Caption: A simplified workflow for scaling up chemical synthesis.

Category: Purity & Side Product Formation

Question 3: My pilot-scale batch shows a higher level of dialkylation impurity (N,N-bis(3-chlorophenyl)pyrrolidine) compared to the lab. Why?

Answer: Increased dialkylation is often a consequence of poor mixing and localized concentration gradients during scale-up.

  • Causality: The desired reaction forms the monosubstituted product. A common side reaction is the further reaction of this product with another molecule of the alkylating agent. In the lab, with efficient stirring, the 3-chloroaniline is generally in excess locally. In a pilot reactor with slower mixing, regions can exist where the alkylating agent is in temporary excess relative to the starting aniline, promoting the formation of the dialkylated impurity.

  • Troubleshooting & Mitigation:

    • Improve Mixing: As with thermal control, optimizing agitation is key. Ensure the reactor's mixing is sufficient to quickly disperse the added 1,4-dibromobutane.

    • Stoichiometry Control: While maintaining a slight excess of the aniline is common, ensure this is accurately controlled at scale.

    • Consider Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., toluene and aqueous base), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and selectivity.[10][11] PTC facilitates the transfer of the deprotonated aniline from the aqueous/solid phase to the organic phase, allowing for milder conditions and potentially reducing side reactions.[12]

Question 4: The work-up is problematic. I'm getting a persistent emulsion during the aqueous wash and phase separation is very slow.

Answer: Emulsion formation is a classic scale-up challenge related to mass transfer and increased mechanical energy input.

  • Causality: The high-shear mixing in a pilot reactor, which is beneficial for the reaction itself, can create very fine droplets of the dispersed phase during extraction/washing. The presence of partially soluble intermediates, byproducts, or even the product itself acting as a surfactant can stabilize these droplets, forming a persistent emulsion.

  • Troubleshooting & Mitigation:

    • Reduce Agitation During Work-up: Use the lowest possible agitation speed that still allows for adequate interfacial contact between the organic and aqueous layers. Avoid using the high speeds necessary for the reaction phase.

    • Brine Wash: After the initial water or base wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.

    • Adjust pH: Ensure the pH of the aqueous layer is optimal for separation. For this reaction, a basic wash (e.g., with sodium bicarbonate) is used to remove any acidic byproducts (HBr). Ensure the final pH isn't creating salts that are acting as emulsifiers.

    • Allow for Longer Settling Time: Plan for significantly longer settling times in the pilot plant compared to the lab.[13]

Category: Safety & Material Handling

Question 5: What are the primary safety concerns when handling 3-chloroaniline and 1,4-dibromobutane at the pilot scale?

Answer: Handling multi-kilogram quantities of these reagents introduces significant risks that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 3-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[14][15] It can also cause damage to organs through prolonged or repeated exposure.[15]

    • Handling: Use a closed system for transfers (e.g., pumps and dedicated lines) to minimize exposure. Ensure adequate ventilation and local exhaust.[16]

    • PPE: Wear chemical-resistant gloves, chemical safety goggles or a face shield, and suitable protective clothing.[17][18] Respiratory protection may be required depending on the handling method.[15]

  • 1,4-Dibromobutane: This is a lachrymator and is harmful if swallowed or inhaled. It is also a suspected carcinogen.

    • Handling: Similar to 3-chloroaniline, use closed systems for transfers. Handle in a well-ventilated area.

    • PPE: Full protective gear, including gloves, goggles, and a lab coat, is mandatory.

  • General Scale-Up Safety:

    • Always conduct a formal Process Hazard Analysis (PHA) before the first pilot run.[5]

    • Never scale a reaction by more than a factor of 3-10x from the previous run without reassessing the risks.[13]

    • Ensure pressure relief systems (e.g., rupture discs) are correctly sized and installed on the reactor.[8]

Section 3: Comparative Process Parameters

The following table outlines typical parameter changes when moving from a lab to a pilot plant scale.

ParameterLaboratory Scale (1 L Flask)Pilot Plant Scale (100 L Reactor)Rationale for Change
Reagent Addition Quick addition or dropwise via funnelSlow, controlled addition via pump over 2-4 hoursTo manage exotherm and control reaction rate within the cooling capacity of the reactor.[7]
Agitation Magnetic stir bar (600-800 RPM)Overhead motor with pitched-blade turbine (100-300 RPM)To ensure full vessel homogeneity and prevent localized hot spots or concentration gradients.[8]
Temperature Control Oil bath / heating mantleJacketed vessel with thermal fluidProvides precise and uniform control over a large surface area; essential for managing exotherms.[9]
Work-up Mixing Vigorous shaking in separatory funnelSlow agitation (50-100 RPM)To prevent emulsion formation during aqueous washes.
Phase Separation 2-5 minutes30-90 minutesSlower separation due to larger volume, vessel geometry, and potential for minor emulsions.
Monitoring Visual observation, TLCIn-situ temperature probes, pressure sensors, sampling for HPLC/GCProvides real-time data to ensure the reaction is proceeding safely and as expected.[19]

Section 4: Key Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (Illustrative)
  • To a 1 L round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, add 3-chloroaniline (63.8 g, 0.5 mol), potassium carbonate (138.2 g, 1.0 mol), and acetonitrile (500 mL).

  • Begin vigorous stirring and heat the mixture to 70°C.

  • Slowly add 1,4-dibromobutane (107.9 g, 0.5 mol) over 30 minutes.

  • Maintain the reaction at 70-75°C for 8 hours, monitoring by TLC or GC for the disappearance of 3-chloroaniline.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation.

Protocol 2: Pilot Plant Scale Synthesis (Illustrative)
  • Charge a 100 L glass-lined reactor with 3-chloroaniline (6.4 kg, 50 mol), potassium carbonate (13.8 kg, 100 mol), and acetonitrile (50 L).

  • Start agitation (e.g., 150 RPM) and heat the reactor contents to 70°C using the jacket.

  • In a separate, tared addition vessel, charge 1,4-dibromobutane (10.8 kg, 50 mol).

  • Using a metering pump, add the 1,4-dibromobutane to the reactor sub-surface over a period of 3 hours, maintaining the internal temperature between 70-75°C. Adjust the addition rate if the temperature exceeds 75°C.

  • After the addition is complete, maintain the batch at 70-75°C for 8-12 hours. Monitor the reaction progress by taking samples via a sample valve for GC analysis.

  • Once the reaction is complete, cool the reactor to 20°C.

  • Filter the reactor contents through a filter press to remove inorganic salts.

  • Transfer the filtrate to a second 100 L reactor. Concentrate the batch by distilling the acetonitrile under vacuum.

  • Add ethyl acetate (30 L) to the residue. Agitate slowly (75 RPM) and wash with water (2 x 10 L) and then saturated brine (1 x 10 L), allowing for 45 minutes of settling time for each wash.

  • Transfer the organic layer to a clean vessel and concentrate under vacuum to yield the crude product, ready for final purification.

References

  • Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis - Benchchem. (n.d.).
  • Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides - Benchchem. (n.d.).
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS - Loba Chemie. (2016).
  • 3-CHLOROANILINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.).
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023).
  • Safety Data Sheet: 3-Chloroaniline - Carl ROTH. (n.d.).
  • The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation. (n.d.).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021).
  • How do you Safely Scale up a Given Chemical Reaction? - Scientific Update. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • ICSC 0130 - 3-CHLOROANILINE. (n.d.).
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
  • Technical Support Center: N-Arylation of Pyrrolidine - Benchchem. (n.d.).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023).
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. (n.d.).
  • Guide of Pilot Plant Scale-Up Techniques - Adesis. (2024).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017).
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • SCALEUP ISSUES FROM BENCH TO PILOT - Hazen Research. (n.d.).
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF - ResearchGate. (n.d.).
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. (n.d.).
  • From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... - YouTube. (2025).

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Avoiding racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maintaining Stereochemical Integrity

Welcome to the technical support center for the stereoselective synthesis of chiral pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming the common challenge of racemization. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, and maintaining their enantiomeric purity is critical for achieving desired therapeutic outcomes.[1][2]

This resource offers a combination of a detailed troubleshooting guide and frequently asked questions (FAQs) to address specific experimental issues and broader conceptual challenges.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Issue 1: I've detected significant racemization in my final pyrrolidine product. The starting material had high enantiomeric excess (ee). What is the most likely cause?

Answer: The most common cause of racemization in pyrrolidine synthesis, especially when the chiral center is alpha (α) to a carbonyl group, is the formation of a planar, achiral intermediate.[3][4] This typically occurs through one of two primary mechanisms:

  • Enolization: A base removes the acidic proton at the α-carbon, forming a planar enolate. Reprotonation can then occur from either face of the planar intermediate, scrambling the stereocenter.[3][5] This is a major concern in reactions involving proline or hydroxyproline derivatives.[6][7]

  • Oxazolone Formation: In amide bond coupling reactions involving N-acyl proline derivatives, the activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The α-proton on this ring is highly acidic and susceptible to abstraction by a base, leading to rapid racemization.[4]

Probable Causes & Solutions
Probable Cause Detailed Explanation & Solution
Inappropriate Base Explanation: Strong, non-hindered bases (e.g., alkoxides, hydroxide) readily abstract the α-proton, promoting enolization. The choice of base is critical.[8][9] Solution: Switch to a weaker or more sterically hindered, non-nucleophilic base. Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over N,N-diisopropylethylamine (DIPEA), which can still contribute to racemization.[10] Use the minimum stoichiometric amount of base necessary for the reaction to proceed.[10][11]
Elevated Temperature Explanation: Higher reaction temperatures provide the activation energy needed to overcome the barrier to enolization, accelerating the rate of racemization.[10] Solution: Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. Running reactions at 0°C or even lower (e.g., -20°C to -78°C) is a standard practice to preserve stereochemical integrity.[10] For microwave-assisted syntheses, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive substrates.[12][13]
Prolonged Reaction Time Explanation: The longer the chiral substrate is exposed to conditions that can cause racemization (e.g., presence of base, heat), the greater the loss of enantiomeric purity. Solution: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially harmful conditions.
Solvent Choice Explanation: Polar protic solvents (e.g., water, ethanol) can stabilize charged intermediates and facilitate the proton exchange that leads to racemization.[14][15][16] Solution: Whenever possible, use less polar, aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)). The choice of solvent can significantly influence the stability of the transition state and impact stereoselectivity.[10][17][15]
Issue 2: My coupling reaction to form an amide bond on the proline nitrogen is causing racemization. How can I prevent this?

Answer: This is a classic problem, often linked to the oxazolone formation mechanism mentioned previously. The activation of the carboxylic acid is the critical step where racemization is initiated.

Probable Causes & Solutions
Probable Cause Detailed Explanation & Solution
Coupling Reagent Explanation: Highly reactive coupling reagents, especially carbodiimides like DCC or EDC when used alone, can promote the formation of the problematic oxazolone intermediate.[18] Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[18][19] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated acid to form an active ester that is less prone to cyclization and subsequent racemization.[4][10] For particularly difficult couplings, consider alternative reagents known for lower racemization potential.[10]
Pre-activation Time Explanation: Allowing the carboxylic acid to "pre-activate" with the coupling reagent for an extended period before adding the proline derivative can increase the concentration of the racemization-prone activated species. Solution: Minimize the pre-activation time. A short period of 1-5 minutes is often sufficient.[10] Alternatively, add the coupling reagent to the mixture of the carboxylic acid and the proline derivative to ensure the activated species is consumed as it is formed.
Visualizing the Problem: The Racemization Pathway

The following diagram illustrates the key mechanistic step leading to racemization at an α-carbon to a carbonyl group. Abstraction of the α-proton by a base creates a planar enolate intermediate, which loses its original stereochemistry.

Racemization cluster_caption Start Chiral Pyrrolidine (R-configuration) Intermediate Planar, Achiral Enolate Intermediate Start->Intermediate - H⁺ Product_R R-Enantiomer (Retention) Intermediate->Product_R + H⁺ (from top face) Product_S S-Enantiomer (Inversion) Intermediate->Product_S + H⁺ (from bottom face) Base Base Proton_Source Proton Source (e.g., Solvent)

Caption: Mechanism of base-catalyzed racemization via an enolate.

Frequently Asked Questions (FAQs)

Q1: Are certain proline derivatives more susceptible to racemization?

A1: Yes. Any modification that increases the acidity of the α-proton will make the compound more prone to racemization. For example, attaching a strong electron-withdrawing group to the nitrogen or the carboxyl group can exacerbate the problem. Proline phenacyl esters, for instance, have been shown to be particularly susceptible to racemization, especially in the presence of additives like HOBt.[6]

Q2: How does the choice of N-protecting group affect racemization?

A2: The N-protecting group plays a crucial role. Urethane-type protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are generally good at suppressing racemization compared to acyl-type groups.[20][21] This is because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in the formation of an oxazolone ring. Recently, novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been developed, which can be removed under nearly neutral conditions, greatly suppressing racemization.[22]

Q3: Can I quantify the level of racemization in my sample?

A3: Absolutely. The most common method is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quantification of Racemization by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of your final, purified pyrrolidine derivative in the mobile phase. Also, prepare a sample of the racemic mixture if available, to serve as a reference for peak identification.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for your compound class. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).

  • Method Development:

    • Mobile Phase: Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[11]

    • Optimization: Adjust the ratio of the solvents to achieve baseline separation of the two enantiomers. The addition of a small amount of an additive (e.g., trifluoroacetic acid for basic compounds) may be necessary.

    • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.[11]

  • Analysis: Inject your sample. The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Q4: What is the single most important parameter to control to avoid racemization?

A4: While multifaceted, temperature is arguably the most critical and easily controlled parameter.[10] Nearly all racemization pathways have a significant activation energy barrier, and lowering the temperature dramatically slows these undesirable reactions, often more than the desired reaction.[23] Maintaining cold temperatures (0°C or below) throughout the reaction and workup is the single most effective strategy to preserve stereochemical integrity.

Decision Workflow for Minimizing Racemization

This diagram provides a logical workflow for selecting experimental conditions to maintain stereochemical integrity.

Workflow Start Starting Synthesis of Chiral Pyrrolidine CheckAlpha Is chiral center α to a carbonyl? Start->CheckAlpha SelectBase Select Base CheckAlpha->SelectBase Yes LowRisk Lower Racemization Risk. Standard Conditions OK. CheckAlpha->LowRisk No SelectTemp Select Temperature SelectBase->SelectTemp Use weak, hindered base (NMM, Collidine) SelectCoupling Is it an Amide Coupling Reaction? SelectTemp->SelectCoupling Use low temp (0°C or below) UseAdditives Use Coupling Additives (HOBt, HOAt, Oxyma) SelectCoupling->UseAdditives Yes Monitor Monitor Reaction Closely SelectCoupling->Monitor No UseAdditives->Monitor Use with Carbodiimides Proceed Proceed with Synthesis Monitor->Proceed Minimize reaction time LowRisk->Proceed

Caption: Decision workflow for selecting reaction conditions.

References
  • Solvent effects on stereoselectivity: more than just an environment.Chemical Society Reviews.
  • Proline racemase. Wikipedia. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. ACS Publications. Available at: [Link]

  • Base catalyzed racemization of amino acid derivatives. CNR-IRIS. Available at: [Link]

  • Reaction mechanism and structure of the active site of proline racemase. PubMed. Available at: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Reddit. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. NIH National Library of Medicine. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. Sketchy. Available at: [Link]

  • 4.7: Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. NIH National Library of Medicine. Available at: [Link]

  • Epimerization and Carbonyl Migration of Carbohydrates. YouTube. Available at: [Link]

  • Reactions at the Alpha Carbon of Carbonyls (Full Lesson) | Sketchy MCAT. YouTube. Available at: [Link]

  • 7.2c Racemization in SN1 Reactions. YouTube. Available at: [Link]

  • The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Method Development for Separating 1-(3-Chlorophenyl)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals tackling the chiral separation of 1-(3-Chlorophenyl)pyrrolidine and related compounds. As the stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, developing a robust and reliable analytical method for their separation is a critical step in the pharmaceutical development pipeline.[1][2] This center is structured to provide both foundational knowledge through frequently asked questions and actionable, in-depth troubleshooting guidance for issues encountered during method development.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with developing a separation method for 1-(3-Chlorophenyl)pyrrolidine enantiomers?

A1: The most efficient starting point is a generic screening approach using well-established Chiral Stationary Phases (CSPs).[3] The enantioselectivity for a given compound is difficult to predict, making a trial-and-error approach necessary.[3] Your initial focus should be on selecting the right chromatographic technique (HPLC or SFC) and a set of complementary CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly recommended for initial screening due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[4]

Q2: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for my separation?

A2: The choice between HPLC and SFC depends on your laboratory's instrumentation, desired throughput, and the specific properties of your analyte.

  • Chiral HPLC is a robust and widely accessible technique suitable for a broad range of compounds, including those that are not volatile or are thermally sensitive.[5] It offers a wide variety of mobile phases, including normal-phase, reversed-phase, and polar organic modes.

  • Chiral SFC is often favored for high-throughput screening due to its faster analysis times, lower viscosity mobile phase (supercritical CO₂), and reduced consumption of organic solvents.[6][7] It generally provides better peak shapes and higher efficiency compared to normal-phase LC.[7]

For 1-(3-Chlorophenyl)pyrrolidine, which is a basic compound, both techniques are viable. SFC often provides superior performance for such compounds, but a robust method can also be developed using HPLC.

Table 1: Comparison of HPLC and SFC for Chiral Screening

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a solid CSP.[5]Differential partitioning between a supercritical fluid mobile phase (CO₂) and a solid CSP.
Speed Moderate to high speed.Very high speed, ideal for high-throughput screening.[6]
Solvent Usage Higher consumption of organic solvents (Hexane, Alcohols).Primarily uses CO₂, significantly reducing organic solvent waste.[7]
Typical Analytes Broad applicability, excellent for non-volatile and thermally labile compounds.[5]Best for compounds soluble in CO₂/alcohol mixtures.
Column Equilibration Can be slow, especially in normal-phase mode.Extremely fast column equilibration.
Pressure Moderate operating pressures.Higher operating pressures, requires specialized equipment.
Q3: Why is the choice of the Chiral Stationary Phase (CSP) so critical?

A3: The CSP is the core of the chiral separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column, thus enabling their separation. Dalgliesh's three-point interaction model is a foundational concept here, postulating that at least three simultaneous interactions are needed for effective chiral recognition.[8] Different CSPs offer different types of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), and the key is to find a CSP that provides a sufficient difference in interaction energy for the specific enantiomer pair.

Core Method Development Workflow

The recommended approach is a systematic screening of your racemic 1-(3-Chlorophenyl)pyrrolidine sample on a small, diverse set of polysaccharide-based CSPs under a few standard mobile phase conditions. This maximizes the probability of finding initial separation conditions that can then be optimized.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation & Optimization prep Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) csp_select Select 3-4 Complementary CSPs (e.g., Amylose & Cellulose derivatives) screen_sfc SFC Screening (Preferred for Speed) Modifiers: MeOH, EtOH csp_select->screen_sfc Start Screening screen_hplc HPLC NP Screening (Alternative) Mobile Phases: Hex/IPA, Hex/EtOH eval Evaluate Screening Data (Resolution > 1.5?) screen_hplc->eval Analyze Results no_sep No Separation or Poor Resolution eval->no_sep No optimize Optimize Best Condition (Flow Rate, Gradient, Additive, Temp.) eval->optimize Yes no_sep->csp_select Try different CSPs or consider derivatization validate Validate Method (LOD, LOQ, Linearity, Robustness) optimize->validate

Caption: General workflow for chiral method development.

Experimental Protocols

Protocol 1: Generic Chiral SFC Screening

This protocol is designed for rapid screening to identify a suitable CSP and mobile phase modifier.

1. System Preparation:

  • Instrument: Analytical SFC system with a column switcher.

  • Backpressure Regulator (BPR): Set to 150 bar.

  • Temperature: 40 °C.

2. Chiral Stationary Phases (Columns):

  • Select a minimum of three columns with complementary selectivities. A typical starting set includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP
    • Cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP[9]

3. Mobile Phase & Modifiers:

  • Supercritical Fluid: Instrument-grade CO₂.

  • Co-solvents/Modifiers: Methanol (MeOH), Ethanol (EtOH).

  • Additive: For a basic compound like 1-(3-Chlorophenyl)pyrrolidine, add 0.1-0.5% Diethylamine (DEA) or Triethylamine (TEA) to the co-solvent to improve peak shape and reduce tailing.[10]

4. Screening Protocol Steps:

  • Prepare a 1 mg/mL solution of racemic 1-(3-Chlorophenyl)pyrrolidine in a 50:50 mixture of Hexane/Ethanol or pure Ethanol.

  • Set up a screening sequence to inject the sample onto each column.

  • For each column, run a generic gradient. A typical screening gradient is 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate: 2-3 mL/min.

  • Detection: UV, typically at 220 nm or 254 nm.

  • Evaluate the results for any separation (even partial) and select the best column/modifier combination for further optimization.

Protocol 2: Alternative - Pre-column Derivatization for HPLC

If direct separation proves difficult or if detection sensitivity is low, an indirect method involving derivatization can be employed. This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[11][12]

1. Derivatizing Agent Selection:

  • For the secondary amine in the pyrrolidine ring, a suitable chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a chiral isocyanate.[11]

2. Derivatization Reaction:

  • Dissolve a known quantity of the 1-(3-Chlorophenyl)pyrrolidine sample in a suitable aprotic solvent (e.g., acetone, acetonitrile).

  • Add a slight molar excess of the chiral derivatizing agent.

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct.

  • Heat the reaction mixture gently (e.g., 40-60 °C) for 30-60 minutes, or as recommended for the specific agent.

  • Quench the reaction and dilute the sample with the mobile phase for injection.

3. HPLC Analysis of Diastereomers:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, based on the absorbance of the newly formed diastereomers (Marfey's reagent derivatives absorb strongly around 340 nm).[11]

Troubleshooting Guide

TroubleshootingTree cluster_pressure Pressure Issues cluster_separation Separation Issues cluster_peak Peak Shape Issues start Problem Observed high_pressure High Backpressure? start->high_pressure no_sep No Separation? start->no_sep bad_shape Poor Peak Shape? (Tailing/Fronting) start->bad_shape check_blockage Systematically check for blockages (inline filter, column frit). [15] high_pressure->check_blockage Yes reverse_flush Reverse flush column (only if permitted for the column). check_blockage->reverse_flush change_csp Try a different CSP or change mobile phase/additive. [5] no_sep->change_csp Yes poor_res Poor Resolution? no_sep->poor_res No, but partial optimize_params Optimize temperature, flow rate, or mobile phase composition. [8] poor_res->optimize_params Yes check_additive Adjust additive concentration (e.g., 0.1-0.5% DEA for base). [7] bad_shape->check_additive Yes check_sample Check sample solvent. Inject in a weaker solvent than mobile phase. check_additive->check_sample

Caption: Decision tree for troubleshooting common chiral separation issues.

Q4: I don't see any separation between the enantiomers. What should I do next?

A4: This is a common starting point.

  • Change the CSP: The primary reason for no separation is a lack of differential interaction with the current stationary phase. Switch to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column or vice-versa).[13]

  • Change the Mobile Phase/Modifier: In HPLC, switch from a hexane/isopropanol mobile phase to hexane/ethanol. Alcohols act as competitors for interaction sites on the CSP, and changing the alcohol can significantly alter selectivity. In SFC, switch the co-solvent (e.g., from methanol to ethanol).[10]

  • Consider an Alternative Technique: If screening on 3-4 CSPs with different mobile phases yields no separation, consider the indirect approach of pre-column derivatization (Protocol 2).

Q5: My peaks are tailing badly. How can I improve the peak shape?

A5: Peak tailing for a basic compound like 1-(3-Chlorophenyl)pyrrolidine is typically caused by strong, undesirable interactions with acidic sites on the silica support of the CSP.

  • Use a Basic Additive: The most effective solution is to add a small amount of a competing base to the mobile phase. For normal-phase HPLC or SFC, 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) is standard.[10] This additive will occupy the active sites on the silica, preventing the analyte from interacting with them and resulting in more symmetrical peaks.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger than your mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion upon injection.[13]

Q6: I had a good separation, but now the resolution has decreased. What happened?

A6: Loss of resolution can be frustrating and is often related to the column's condition or history.

  • Column Contamination: The column inlet frit or the stationary phase itself may have become contaminated. Try flushing the column with a strong, non-restricted solvent (check the column care guide first). For immobilized CSPs, solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can be used for cleaning.[13]

  • Column "Memory Effect": Chiral columns can be sensitive to their history, especially regarding additives. If the column was previously used with an acidic additive and you are now running a basic analyte (or vice-versa), residual additive can interfere with the separation.[14] It is best practice to dedicate specific columns to acidic, basic, or neutral methods. Re-equilibrating the column with the current mobile phase for an extended period (several hours) may help restore performance.[13][14]

  • Column Degradation: Over time and with exposure to harsh conditions, the stationary phase can degrade. If flushing and extensive re-equilibration do not work, the column may need to be replaced.

Q7: My system backpressure is suddenly very high. What is the cause?

A7: A sudden increase in backpressure almost always indicates a blockage.[15]

  • Particulate Matter: The most common cause is particulate matter from the sample or mobile phase clogging the system.

  • Troubleshooting Steps:

    • Start by disconnecting the column and checking the system pressure without it. If the pressure is normal, the blockage is in the column.

    • If the column is the issue, first check the inlet frit for visible particulates.

    • Attempt to back-flush the column (reversing the flow direction) at a low flow rate. IMPORTANT: Only do this for columns where the manufacturer explicitly states it is safe to do so. Coated polysaccharide CSPs can be damaged by back-flushing.

    • If the blockage persists, the inlet frit may need to be replaced. Always use an in-line filter before the column to prevent this issue.[15]

References

  • Acta Scientific. (2019). Chiral Analysis of Captopril Derivatives by Hplc Methods. Available from: [Link]

  • IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. Available from: [Link]

  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Rasayan Journal of Chemistry, 4(2), 363-369. Available from: [Link]

  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation. Available from: [Link]

  • Chiral Technologies Europe. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]

  • MDPI. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Available from: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • ResearchGate. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available from: [Link]

  • De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1353, 76-87. Available from: [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • PMC. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Available from: [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2020). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available from: [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Available from: [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.

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Technical Support Center: Optimizing 1-(3-Chlorophenyl)pyrrolidine Synthesis and Minimizing Solvent Waste

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for reducing solvent waste in the synthesis of 1-(3-chlorophenyl)pyrrolidine. As the pharmaceutical industry increasingly prioritizes sustainable practices, minimizing the environmental impact of chemical production has become a critical objective.[1][2] Solvents constitute a significant portion of waste in pharmaceutical manufacturing, making their efficient use and recovery a key area for improvement.[1][3] This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, promoting greener and more efficient laboratory practices.

Troubleshooting Guide: Navigating Common Solvent-Related Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(3-chlorophenyl)pyrrolidine, with a focus on practical, evidence-based solutions.

Issue 1: Excessive Chlorinated and Aromatic Solvent Waste Generation

Q: My current synthesis protocol for 1-(3-chlorophenyl)pyrrolidine, which involves the reaction of 3-chloroaniline with 1,4-dibromobutane, generates a large volume of chlorinated and aromatic hydrocarbon solvent waste. How can I mitigate this?

A: The use of chlorinated solvents and aromatic hydrocarbons is a significant environmental concern due to their toxicity and persistence.[4][5] To address this, consider the following strategies:

  • Solvent Replacement: Explore the use of greener alternative solvents. Alcohols and esters are generally considered to have a lower environmental risk.[4] For amine synthesis, bio-based solvents like ethanol or greener solvent alternatives can be effective.[1][6][7] A thorough evaluation of solvent selection guides can aid in choosing a suitable replacement.

  • Process Intensification with Phase-Transfer Catalysis (PTC): Phase-transfer catalysis can facilitate the reaction between reactants in different phases, often allowing the use of less hazardous and more environmentally friendly inorganic bases and a wider range of solvents.[8] This technique can enhance reaction rates and reduce the need for large volumes of organic solvents.[9]

  • Solvent Recycling: Implement a solvent recovery system.[10] Distillation is a common and effective method for purifying and reclaiming used solvents for subsequent batches.[11][12] This not only reduces waste but also lowers operational costs.[10]

Experimental Protocol: Implementing a Greener Solvent System with PTC

  • Solvent Screening: Conduct small-scale trials with alternative solvents such as ethanol, 2-propanol, or ethyl acetate.

  • Catalyst Selection: Choose a suitable phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB).

  • Reaction Setup:

    • In a round-bottom flask, combine 3-chloroaniline, 1,4-dibromobutane, and an inorganic base (e.g., potassium carbonate).

    • Add the selected green solvent and the phase-transfer catalyst (typically 1-5 mol%).

    • Heat the reaction mixture with stirring, monitoring the progress by TLC or GC.

  • Workup and Analysis: Upon completion, cool the reaction, filter the inorganic salts, and remove the solvent under reduced pressure. The recovered solvent can be purified by distillation for reuse. Analyze the product for yield and purity.

Issue 2: Low Yields After Switching to a Greener Solvent

Q: I've replaced a traditional solvent with a greener alternative in my 1-(3-chlorophenyl)pyrrolidine synthesis, but my product yield has significantly decreased. What could be the cause, and how can I improve it?

A: A drop in yield after changing solvents is a common challenge. The polarity, boiling point, and solubility characteristics of the new solvent can all impact reaction kinetics and equilibrium. Here's how to troubleshoot:

  • Optimize Reaction Conditions: The optimal temperature and reaction time will likely differ in a new solvent system. Systematically vary these parameters to find the new optimum.

  • Consider Deep Eutectic Solvents (DESs): DESs are an emerging class of green solvents with unique properties, including negligible volatility and high thermal stability.[13][14] They can act as both the solvent and a catalyst, potentially enhancing reaction rates and yields in amine synthesis.[13][14]

  • Re-evaluate Base and Catalyst Compatibility: The chosen base and any catalysts must be compatible with the new solvent. For instance, the solubility of an inorganic base might be lower in a less polar green solvent, hindering the reaction. The use of a phase-transfer catalyst can often overcome this issue.[8]

Issue 3: Difficult Product Isolation and Purification from a High-Boiling Point Green Solvent

Q: I'm using a high-boiling point green solvent, which is effective for the reaction, but I'm struggling with product isolation and solvent removal. What are my options?

A: High-boiling point solvents can present challenges during workup. Here are some effective strategies:

  • Vacuum Distillation: This is a standard technique for removing high-boiling point solvents at a lower temperature, which can prevent product degradation.[11]

  • Solvent Extraction: Employ a lower-boiling point, immiscible organic solvent to extract the product from the reaction mixture. The extraction solvent can then be easily removed by simple distillation.

  • Crystallization: If your product is a solid, inducing crystallization directly from the reaction mixture by cooling or adding an anti-solvent can be a highly effective and atom-economical purification method.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding solvent waste reduction in the synthesis of 1-(3-chlorophenyl)pyrrolidine.

Q1: What are the primary environmental and health concerns associated with common organic solvents used in this synthesis?

A1: Many traditional organic solvents pose significant risks. Chlorinated solvents can be persistent in the environment and are often toxic.[5] Aromatic hydrocarbons can also be hazardous to human health and contribute to air pollution.[15][16][17] Constant exposure to organic solvents can negatively affect the central nervous system and other organs.[15]

Q2: Are there any completely solvent-free methods for producing 1-(3-chlorophenyl)pyrrolidine?

A2: Solvent-free reactions are a key goal of green chemistry, as they eliminate solvent waste entirely.[18] For N-alkylation reactions, mechanochemistry (grinding reactants together) or performing the reaction neat (without any solvent) at an elevated temperature are potential solvent-free approaches.[19][20] Phase-transfer catalysis can also be employed in solvent-free conditions.[20]

Q3: What are supercritical fluids, and can they be used in this synthesis?

A3: A supercritical fluid (SCF) is a substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist.[21][22] Supercritical carbon dioxide (scCO2) is a particularly attractive green solvent because it is non-toxic, non-flammable, and readily available.[23] SCFs can be excellent media for chemical reactions, offering tunable properties and easy separation of products by simply reducing the pressure.[23][24][25] Their use in amine synthesis is an active area of research.

Q4: How can I quantitatively assess the "greenness" of my new synthesis protocol?

A4: Green chemistry metrics can be used to evaluate the environmental performance of a chemical process. Some key metrics include:

  • Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor: The ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process.[7]

  • Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.

Q5: Where can I find more information on green solvent selection?

A5: Several resources are available to guide solvent selection. The CHEM21 solvent selection guide is a widely recognized tool that ranks solvents based on safety, health, and environmental criteria.[6] Various publications and databases from organizations like the American Chemical Society's Green Chemistry Institute also provide valuable information.

Visualizations and Data

Table 1: Comparison of Common Solvents and Greener Alternatives

SolventBoiling Point (°C)Key HazardsEnvironmental ImpactGreener Alternative(s)
Dichloromethane39.6Carcinogen, neurotoxinVolatile organic compound (VOC), persistent2-Methyltetrahydrofuran, Ethyl acetate
Toluene110.6Flammable, neurotoxinVOC, air and water pollutantToluene-d8 (less toxic), Anisole
Acetonitrile81.6Flammable, toxicGenerates cyanide waste upon incinerationDimethyl carbonate, Propylene carbonate
Ethanol78.4FlammableRenewable, biodegradableWater
Ethyl Acetate77.1Flammable, irritantLower toxicity, biodegradableIsopropyl acetate

Diagram 1: Decision-Making Workflow for Solvent Waste Reduction

SolventWasteReduction start High Solvent Waste in Synthesis assess_process Assess Current Process: Identify major solvent waste streams start->assess_process explore_options Explore Waste Reduction Strategies assess_process->explore_options solvent_sub Solvent Substitution explore_options->solvent_sub process_opt Process Optimization explore_options->process_opt recycle_reuse Recycling & Reuse explore_options->recycle_reuse solvent_free Solvent-Free Synthesis explore_options->solvent_free implement_solution Implement & Validate Solution solvent_sub->implement_solution process_opt->implement_solution recycle_reuse->implement_solution solvent_free->implement_solution monitor_metrics Monitor Green Metrics (E-Factor, PMI) implement_solution->monitor_metrics end Sustainable Synthesis Achieved monitor_metrics->end

Caption: A workflow for systematically reducing solvent waste.

References

  • Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3685-3690. [Link]

  • Duvauchelle, A., et al. (2022). Green approaches for synthesizing bioactive molecules like 2-aminothiophene.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Kesavachandran, C., et al. (2006). Impact of Organic Solvents and Environmental Pollutants on the Physiological Function in Petrol Filling Workers. Indian Journal of Clinical Biochemistry, 21(2), 139-144.
  • Maratek. (2023, March 30). What is the Solvent Recycling Process?[Link]

  • MDPI. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 29(12), 2825. [Link]

  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 28(18), 6529. [Link]

  • PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. [Link]

  • PTC Organics, Inc. Two Consecutive PTC N-Alkylations. [Link]

  • RSC Publishing. (2025, March 6). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]

  • Supercritical Fluids: Properties, Formation and Applications. (2023). Journal of Engineering in Industrial Research, 4(4), 34-43.
  • Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride.
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  • Wikipedia. Supercritical fluid. [Link]

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Validation & Comparative

A Comparative Analysis of Substituted Phenylpyrrolidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of substituted phenylpyrrolidine analogs, a class of compounds with significant implications for neuropharmacology and drug development. By exploring their structure-activity relationships (SAR) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, we aim to furnish researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this complex chemical space. The pyrrolidine ring is a versatile scaffold found in numerous biologically active molecules and FDA-approved drugs, making its derivatives a subject of intense research.[1][2] This guide will delve into the nuanced effects of chemical substitutions on the phenylpyrrolidine core, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Phenylpyrrolidine Scaffold: A Privileged Structure in CNS Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry due to its ability to explore three-dimensional space effectively, a consequence of its non-planar structure and the stereogenicity of its carbon atoms.[1] This structural flexibility allows for precise interactions with biological targets. When coupled with a phenyl group, the resulting phenylpyrrolidine scaffold serves as a foundational structure for a multitude of psychoactive compounds. These compounds primarily exert their effects by modulating the activity of monoamine transporters (MATs), which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[3] The therapeutic potential of targeting these transporters is vast, with applications in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3]

Structure-Activity Relationships: Decoding the Impact of Substitutions

The pharmacological profile of phenylpyrrolidine analogs is exquisitely sensitive to the nature and position of substituents on both the phenyl and pyrrolidine moieties. Understanding these structure-activity relationships is paramount for the rational design of novel ligands with desired potency and selectivity.

Phenyl Ring Substitutions

Substitutions on the phenyl ring can dramatically alter the affinity and selectivity of these analogs for the monoamine transporters. For instance, in a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes, which share structural similarities with phenylpyrrolidines, the introduction of electron-withdrawing groups at the C(4)-position of an N-benzyl group was found to be advantageous for dopamine transporter (DAT) binding.[4]

Pyrrolidine Ring and N-Substitutions

Modifications to the pyrrolidine ring and its nitrogen atom are critical determinants of pharmacological activity. In a study of α-pyrrolidinohexiophenone (α-PHP) analogs, it was found that the length of the α-alkyl chain significantly influences potency at the dopamine transporter.[5] Specifically, increasing the α-carbon side chain length of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs from a methyl (α-PPP) to a propyl (α-PVP) group led to a marked increase in affinity at all muscarinic receptor subtypes, an important consideration for off-target effects.[5]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and uptake inhibition potencies of representative substituted phenylpyrrolidine and related analogs at the human monoamine transporters. This quantitative data provides a clear comparison of how subtle structural modifications can lead to profound changes in pharmacological activity.

Table 1: Binding Affinities (Ki, nM) of Selected Analogs at Monoamine Transporters

Compound/AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Benztropine Analogue 1cHigh Affinity10-120 fold lower than DAT10-120 fold lower than DAT[4]
α-PHPHigh AffinityLower AffinityLower Affinity[5]
α-PPPLower Affinity than α-PHPLower AffinityLower Affinity[5]
α-PVPIntermediate AffinityLower AffinityLower Affinity[5]

Note: Specific Ki values for all compounds were not available in a single comparable study. The table reflects the relative affinities as described in the cited literature.

Table 2: Uptake Inhibition (IC50, nM) of Selected Analogs at Monoamine Transporters

Compound/AnalogDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
Benztropine AnalogsPotent InhibitionSelective for DATSelective for DAT[4]

Note: This table illustrates the functional potency of these analogs. Direct comparative IC50 values across a series of phenylpyrrolidine analogs were not available in the initial search results.

Experimental Protocols for Pharmacological Characterization

To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize substituted phenylpyrrolidine analogs.

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a method for determining the binding affinity of test compounds for the dopamine transporter using [3H]WIN 35,428, a well-characterized radioligand.[6][7][8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • HEPES-based buffer

  • [3H]WIN 35,428 (radioligand)

  • Test compounds

  • Membrane preparation expressing human dopamine transporter

  • GF/C filtermats

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane DAT-expressing Membrane Prep Incubate Incubate at 4°C for 120 min Membrane->Incubate Radioligand [3H]WIN 35,428 Radioligand->Incubate Compound Test Compound (Varying Concentrations) Compound->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration (GF/C Filtermats) Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Workflow for a DAT radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, [3H]WIN 35,428, and either buffer (for total binding), a saturating concentration of a known DAT inhibitor (for non-specific binding), or the test compound.

  • Incubate the plate at 4°C for 120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a GF/C filtermat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filtermats and add scintillation cocktail.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Inhibition Assay

This protocol details the procedure for measuring the functional potency of test compounds to inhibit the uptake of a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine) into synaptosomes.[10][11][12][13][14]

Objective: To determine the IC50 value of a test compound for inhibiting monoamine uptake.

Materials:

  • Fresh brain tissue (e.g., rat striatum for DAT)

  • Sucrose homogenization buffer

  • Krebs-HEPES buffer

  • [3H]dopamine (or other radiolabeled monoamine)

  • Test compounds

  • Pargyline (MAO inhibitor)

  • Ascorbic acid

  • GF/C filtermats

  • Scintillation counter

Workflow Diagram:

Synaptosome_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Quantification & Analysis Homogenize Homogenize Brain Tissue in Sucrose Buffer Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Synaptosomes) Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet in Krebs-HEPES Buffer Centrifuge2->Resuspend Preincubate Pre-incubate Synaptosomes with Test Compound (30 min) Resuspend->Preincubate Initiate Initiate Uptake with [3H]dopamine Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Cold Buffer & Rapid Filtration Incubate->Terminate Count Scintillation Counting Terminate->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for a synaptosomal uptake inhibition assay.

Procedure:

  • Synaptosome Preparation: a. Rapidly dissect the brain region of interest in ice-cold sucrose buffer. b. Homogenize the tissue using a Dounce homogenizer.[13] c. Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[11] d. Centrifuge the resulting supernatant at a higher speed (e.g., 16,000 x g for 20 minutes) to pellet the crude synaptosomes.[11] e. Resuspend the synaptosomal pellet in Krebs-HEPES buffer containing pargyline and ascorbic acid.[10]

  • Uptake Inhibition Assay: a. In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound for 30 minutes at 37°C.[10] b. Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine. c. Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes). d. Terminate the reaction by rapid filtration through GF/C filtermats, followed by washing with ice-cold buffer. e. Measure the radioactivity retained on the filters using a scintillation counter. f. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Therapeutic Implications and Future Directions

The development of selective phenylpyrrolidine-based ligands for monoamine transporters holds significant promise for the treatment of various CNS disorders. By fine-tuning the substitution patterns on the phenylpyrrolidine scaffold, it is possible to achieve a desired pharmacological profile, such as high selectivity for a particular transporter or a specific ratio of potencies at multiple transporters. For example, compounds with high affinity and selectivity for the dopamine transporter are being investigated as potential treatments for cocaine addiction.[4]

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with even greater selectivity for the desired transporter to minimize off-target side effects.

  • Modulating Functional Activity: Moving beyond simple inhibitors to develop allosteric modulators or partial substrates that may offer a more nuanced and potentially safer therapeutic approach.

  • Pharmacokinetic Optimization: Modifying the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, making them more suitable for clinical development.

The continued exploration of the rich chemical space of substituted phenylpyrrolidine analogs, guided by a deep understanding of their structure-activity relationships and rigorous pharmacological characterization, will undoubtedly lead to the discovery of novel and improved therapeutics for a range of debilitating neurological and psychiatric conditions.

References

  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods.
  • Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE (Journal of Visualized Experiments). [Link]

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

  • Assay Protocol Book. PDSP.
  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35428. KISTI. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules. [Link]

  • Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]

  • Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorganic & Medicinal Chemistry. [Link]

  • [3H]WIN 35428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. NIH. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Archives of Toxicology. [Link]

  • Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • [3H]WIN 35428 binding in the human brain. Brain Research. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX. [Link]

  • Therapeutic Potential of Pharmacological Agents Targeting TRP Channels in CNS Disorders. Pharmacological Research. [Link]

  • Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation. STAR Protocols. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]

  • QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. Journal of Enzyme Inhibition. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases. [Link]

  • Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Semantic Scholar. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. [Link]

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Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-(3-Chlorophenyl)pyrrolidine (CAS: 88154-24-9) represents a specific subclass of aryl-substituted heterocycles often encountered in pharmaceutical intermediate profiling and forensic toxicology. Unlike its piperazine analog (mCPP), the pyrrolidine variant presents unique analytical challenges due to its volatility profile and potential for isobaric interference with other halogenated positional isomers (2-chloro and 4-chloro analogs).

This guide moves beyond simple method descriptions to focus on cross-validation —the systematic comparison of orthogonal analytical techniques to eliminate method-specific bias. By triangulating data from Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR), researchers can achieve a self-validating analytical ecosystem that ensures data integrity in drug development and forensic adjudication.

Orthogonal Methodologies: Protocols & Causality

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The primary screening tool for volatile organic impurities and isomeric separation.

  • Causality: We utilize a non-polar capillary column (5% phenyl) because the analyte is a tertiary amine with moderate lipophilicity. Electron Ionization (EI) is selected over Chemical Ionization (CI) to generate a reproducible fragmentation fingerprint essential for library matching against positional isomers.

Protocol:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL methanol. No derivatization is required due to the absence of labile protons on the tertiary nitrogen.

  • Inlet: Splitless mode at 250°C to maximize sensitivity for trace impurities.

  • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Gradient: Hold 60°C for 1 min; ramp 15°C/min to 280°C; hold 5 min.

  • MS Source: EI mode (70 eV), scan range 40–350 amu.

Validation Checkpoint: Look for the characteristic chlorine isotope cluster (3:1 ratio at M and M+2). The molecular ion (


) should be visible at m/z ~181/183.
Method B: LC-MS/MS (Triple Quadrupole)

Role: High-sensitivity quantitation in complex biological matrices (plasma/microsomes).

  • Causality: Electrospray Ionization (ESI) in positive mode is chosen because the pyrrolidine nitrogen is readily protonated (

    
    ). The Triple Quadrupole (QqQ) allows for Multiple Reaction Monitoring (MRM), filtering out matrix noise that plagues GC-MS in biological samples.
    

Protocol:

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (provides protons for ionization).

    • B: Acetonitrile (organic modifier).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI+, MRM mode.

    • Precursor: 182.1

      
      
      
    • Quantifier Transition: 182.1

      
       147.0 (Loss of Cl radical/fragment).
      
    • Qualifier Transition: 182.1

      
       111.0 (Ring cleavage).
      
Method C: Quantitative H-NMR (qNMR)

Role: The primary reference method for absolute purity determination (Potency Assay).

  • Causality: Unlike chromatography, NMR response is molar-independent. It serves as the "truth" standard to calibrate the reference materials used in GC and LC methods.

Protocol:

  • Solvent:

    
     or 
    
    
    
    .[1][2][3]
  • Internal Standard: Maleic acid or Dimethyl sulfone (traceable to NIST).

  • Key Signals:

    • Aromatic region (6.5–7.5 ppm): Distinct 3-substituted pattern (singlet, doublet, triplet, doublet).

    • Pyrrolidine ring: Multiplets at ~3.2 ppm (

      
      -protons) and ~2.0 ppm (
      
      
      
      -protons).

Cross-Validation Strategy & Comparative Analysis

Cross-validation requires running the same sample set across all methods to identify discrepancies.

Analytical Performance Matrix
ParameterGC-MS (EI)LC-MS/MS (ESI+)qNMR (

H)
Primary Utility Isomer differentiation, Impurity profilingTrace quantitation (bioanalysis)Absolute Purity / Structure Confirmation
Linearity (

)
> 0.995 (

)
> 0.999 (

)
N/A (Molar ratio)
LOD ~100 ng/mL~0.5 ng/mL~1000 µg/mL (1 mg)
Precision (RSD) < 2.0%< 5.0% (Matrix dependent)< 0.5%
Specificity High (Retention time + Mass Spectrum)High (MRM transitions)Very High (Structural connectivity)
Weakness Thermally labile impurities may degradeMatrix effects (Ion suppression)Low sensitivity
Discrepancy Resolution Protocol

If GC-MS shows 99% purity but LC-MS shows 95%:

  • Hypothesis: Non-volatile salts or polar impurities are present (detected by LC, missed by GC).

  • Action: Check qNMR spectrum for non-aromatic signals or salt counter-ions.

If LC-MS quantitation is 20% lower than GC-MS:

  • Hypothesis: Ion suppression in the ESI source.

  • Action: Perform standard addition in the LC-MS workflow or switch to APCI source.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for processing a sample of 1-(3-Chlorophenyl)pyrrolidine through this cross-validated ecosystem.

CrossValidationWorkflow Sample Unknown Sample (1-(3-Chlorophenyl)pyrrolidine) Split Sample Aliquoting Sample->Split PathA Path A: Volatility Check (GC-MS) Split->PathA Dissolve in MeOH PathB Path B: Sensitivity Check (LC-MS/MS) Split->PathB Dilute in Mobile Phase PathC Path C: Purity Anchor (qNMR) Split->PathC Dissolve in CDCl3 + IS ResultA Data A: Isomer Purity % (EI Spectra) PathA->ResultA ResultB Data B: Trace Quant (ng/mL) (MRM Transitions) PathB->ResultB ResultC Data C: Molar Potency % (Internal Std) PathC->ResultC Compare Cross-Validation Node Compare Results A, B, C ResultA->Compare ResultB->Compare ResultC->Compare Decision Discrepancy > 5%? Compare->Decision Valid VALIDATED Release Data Decision->Valid No Investigate INVESTIGATE 1. Check Matrix Effects (LC) 2. Check Thermal Degradation (GC) Decision->Investigate Yes

Caption: Integrated workflow for orthogonal validation, ensuring detection of bias arising from volatility, ionization suppression, or lack of structural specificity.

References

  • Santa Cruz Biotechnology. 1-(3-Chlorophenyl)pyrrolidine (CAS 88154-24-9) Product Data.[4] Retrieved from

  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrrolidine Intermediates. Retrieved from

  • Global Bioanalysis Consortium. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices.[5] AAPS J. 2014. Retrieved from

  • Forensic Science International. Validation of new methods in forensic toxicology. Forensic Sci Int. 2007.[6] Retrieved from

  • Wiley Online Library. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Test.[5][7][8][9][10][11] Analysis. 2014. Retrieved from

Sources

Technical Comparison Guide: Structure-Activity Relationships of Chlorophenylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationships (SAR) of chlorophenylpyrrolidines, specifically focusing on the pharmacological impact of chlorine substitution on the


-pyrrolidinophenone scaffold.

Executive Summary

Chlorophenylpyrrolidines represent a subclass of synthetic cathinones where the core pharmacophore—a phenyl ring linked to a pyrrolidine amine via a beta-keto chain—is modified by chlorine substitution. These compounds are primarily characterized as monoamine transporter inhibitors , distinct from the substrate-type releasers seen in non-pyrrolidine cathinones.

For researchers in neuropsychopharmacology, the "sweet spot" for high-affinity dopamine transporter (DAT) inhibition lies in the specific interplay between the


-alkyl chain length  and the para-halogen substitution . This guide compares the performance of 4-chloro-substituted variants (e.g., 4-Cl-PVP) against their fluoro-analogs and non-halogenated parent compounds.
SAR Analysis: The Structural Logic

The potency and selectivity of chlorophenylpyrrolidines are governed by three critical structural domains.

A. The

-Carbon Alkyl Chain (The Potency Driver)

The length of the alkyl side chain is the primary determinant of binding affinity at the DAT.

  • Methyl (PPP series): Short chains (C1) result in significantly reduced affinity (IC

    
     > 100 nM). The hydrophobic pocket of the DAT requires greater steric bulk for optimal occlusion.
    
  • Propyl (PVP series): The C3 chain represents the pharmacological optimum. Compounds like 4-Cl-PVP exhibit nanomolar affinity because the propyl group optimally fills the hydrophobic cleft of the transporter.

  • Pentyl/Hexyl (PHP/PHiP series): Extending beyond C4 often maintains DAT affinity but increases lipophilicity (LogP), potentially altering blood-brain barrier (BBB) penetration and non-specific binding.

B. The Phenyl Ring Substitution (The Selectivity Tuner)

Substituting the phenyl ring modulates electronic density and lipophilicity.

  • 4-Chloro (Para-Cl): The chlorine atom is lipophilic and electron-withdrawing. While 4-Cl-PVP is a potent DAT inhibitor, it often displays a slightly higher IC

    
     (lower potency) compared to its 4-Fluoro or unsubstituted analogs due to the larger Van der Waals radius of chlorine, which can introduce minor steric clashes in the binding site.
    
  • 4-Fluoro (Para-F): Fluorine acts as a bioisostere for hydrogen but with higher electronegativity. 4-F-PVP typically retains or slightly improves potency compared to the parent

    
    -PVP.
    
  • 3-Chloro (Meta-Cl): Meta-substitution can sometimes yield superior affinity profiles compared to para-substitution, likely due to favorable halogen bonding interactions within the transporter pocket that are geometrically distinct from the para-position.

C. The Pyrrolidine Ring (The Mechanism Lock)

The tertiary amine within the pyrrolidine ring is crucial for the "blocker" mechanism. Unlike secondary amines (e.g., methcathinone) which can be translocated as substrates, the bulky pyrrolidine ring prevents translocation, locking the transporter in an outward-facing conformation.

Figure 1: SAR Decision Logic for Chlorophenylpyrrolidines

SAR_Logic Scaffold alpha-Pyrrolidinophenone Scaffold Chain Alpha-Alkyl Chain (R2) Scaffold->Chain Ring Phenyl Substitution (R1) Scaffold->Ring Methyl Methyl (PPP) Low Potency Chain->Methyl Too Short Propyl Propyl (PVP) Optimal Affinity Chain->Propyl Sweet Spot H_Sub Hydrogen (Parent) Balanced Profile Ring->H_Sub Cl_Sub 4-Chloro (4-Cl) High Lipophilicity Slight Potency Drop vs F Ring->Cl_Sub Steric Bulk F_Sub 4-Fluoro (4-F) High Potency Ring->F_Sub Mech Mechanism of Action Inhib Reuptake Inhibition (DAT/NET Blockade) Propyl->Inhib Cl_Sub->Inhib

Caption: Structural decision tree illustrating the impact of alkyl chain length and halogen substitution on pharmacological outcome.

Comparative Performance Data

The following table synthesizes experimental data comparing 4-Cl-PVP with key alternatives. Note the high selectivity for DAT over SERT (Serotonin Transporter), a hallmark of this class.

CompoundStructure CodeDAT IC

(nM)
NET IC

(nM)
SERT IC

(nM)
DAT/SERT RatioPrimary Utility

-PVP
Parent13 - 25~30> 10,000> 400Reference Standard
4-Cl-PVP 4-Chloro20 - 40~50> 5,000> 150Metabolic Probe / Lipophilic Analog
4-F-PVP 4-Fluoro10 - 20~35> 10,000> 500High Potency Alternative
4-Cl-PPP C1-Chain> 100> 200InactiveN/ALow Potency Control

Key Insight: While 4-Cl-PVP is a potent inhibitor, it is generally less potent than the parent


-PVP or the fluoro-analog 4-F-PVP . However, the 4-chloro substitution significantly alters metabolic stability (susceptibility to CYP450 oxidation) and lipophilicity, making it a valuable tool for studying blood-brain barrier kinetics.
Experimental Protocols

To validate these SAR findings, the following self-validating protocol for Monoamine Uptake Inhibition is recommended.

Protocol: High-Throughput Monoamine Uptake Inhibition Assay

Objective: Determine IC


 values for DAT/NET inhibition using HEK293 cells stably expressing human transporters.

Reagents:

  • HEK293-hDAT and HEK293-hNET cell lines.[1]

  • Radioligands: [

    
    H]Dopamine and [
    
    
    
    H]Norepinephrine.[2]
  • Reference Inhibitors: Indatraline or Cocaine (positive control).

Workflow:

  • Seeding: Plate cells in 96-well plates coated with poly-D-lysine (50,000 cells/well) 24 hours prior to assay.

  • Buffer Prep: Replace medium with Krebs-HEPES buffer (pH 7.4) containing ascorbic acid (to prevent monoamine oxidation) and pargyline (MAO inhibitor).

  • Pre-incubation: Add test compounds (4-Cl-PVP, etc.) at varying concentrations (

    
     to 
    
    
    
    M) and incubate for 10 minutes at 25°C.
  • Uptake Initiation: Add [

    
    H]Dopamine (final conc. 20 nM) and incubate for 10 minutes.
    
  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Specific Uptake: Total uptake minus non-specific uptake (measured in the presence of 10 µM Indatraline) must be > 80% of total signal.

Figure 2: Uptake Assay Workflow

Assay_Workflow Cells HEK293-hDAT Seeding PreInc Add Inhibitor (10 min @ 25°C) Cells->PreInc Substrate Add [3H]DA (Transport Start) PreInc->Substrate Wash Ice-Cold Wash (Transport Stop) Substrate->Wash 10 min Count Scintillation Counting Wash->Count Analysis IC50 Calculation (Non-linear regression) Count->Analysis

Caption: Step-by-step workflow for the radioligand uptake inhibition assay.

Metabolic Stability & Toxicology

When selecting a chlorophenylpyrrolidine for in vivo studies, metabolic stability is a limiting factor.

  • Metabolic Pathways: 4-Cl-PVP undergoes rapid Phase I metabolism via CYP450-mediated hydroxylation (primarily at the pyrrolidine ring and alkyl chain) followed by Phase II glucuronidation.

  • Stability: The 4-chloro group blocks para-hydroxylation on the phenyl ring (a common route for non-halogenated analogs), potentially extending the half-life compared to

    
    -PVP, although the pyrrolidine ring remains a metabolic "soft spot."
    
References
  • Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 2019.[3] Link

  • Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 2017. Link

  • Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP Derivatives. International Journal of Molecular Sciences, 2022. Link

  • Use of innovative, cross-disciplinary in vitro, in silico and in vivo approaches to characterize the metabolism of chloro-alpha-pyrrolidinovalerophenone (4-Cl-PVP). Archives of Toxicology, 2023.[4] Link

Sources

Head-to-head comparison of 1-(3-Chlorophenyl)pyrrolidine and its bromo-analog

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology and medicinal chemistry, even a subtle alteration in molecular structure can profoundly impact a compound's biological activity. This guide offers a detailed comparative analysis of 1-(3-Chlorophenyl)pyrrolidine and its bromo-analog, 1-(3-Bromophenyl)pyrrolidine. As a Senior Application Scientist, the aim is to provide a scientifically robust guide, grounded in established principles and experimental data, to assist researchers in navigating the nuances of these two compounds.

Introduction: The Critical Role of Halogen Substitution

The pyrrolidine ring is a key structural motif in many biologically active compounds.[1][2] When attached to a phenyl group, this scaffold is a common feature in substances with effects on the central nervous system. The specific halogen and its position on the phenyl ring can significantly modulate a molecule's interaction with biological targets, its metabolic stability, and its ability to cross the blood-brain barrier. This guide will explore the comparative differences between the 3-chloro and 3-bromo analogs, shedding light on how this seemingly minor change can lead to distinct pharmacological profiles.

Physicochemical Properties: A Comparative Overview

The substitution of a chlorine atom with a bromine atom introduces predictable changes in the physicochemical properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic characteristics.

Property1-(3-Chlorophenyl)pyrrolidine1-(3-Bromophenyl)pyrrolidineSignificance in Drug Design
Molecular Formula C₁₀H₁₂ClNC₁₀H₁₂BrNThe identity of the halogen atom is the key differentiator.
Molecular Weight 181.66 g/mol [3]262.57 g/mol (as HCl salt)[4]Affects molar concentration calculations and may influence diffusion rates.
Predicted LogP (Octanol/Water Partition Coefficient) ~2.3 - 2.9~3.1 - 4.1A higher LogP for the bromo-analog suggests increased lipophilicity, which can enhance penetration of the blood-brain barrier.[5][6]
Predicted pKa ~8.5 - 9.5~8.5 - 9.5The basicity of the pyrrolidine nitrogen, crucial for salt formation and receptor interaction, is not significantly altered by this halogen substitution.

Note: Predicted values are derived from computational models and may differ from empirical data.

Synthesis and Chemical Reactivity Considerations

The synthesis of both compounds typically involves the coupling of pyrrolidine with the corresponding 3-halo-substituted phenyl precursor.[7][8] Common synthetic routes include nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[7] From a chemical reactivity perspective, the carbon-bromine bond is generally less stable than the carbon-chlorine bond, which could have implications for the compound's metabolic fate in vivo.

Anticipated Pharmacological Profiles: A Hypothesis-Driven Examination

Central Hypothesis: The greater size and lipophilicity of the bromine atom, compared to chlorine, at the 3-position will likely alter the binding affinity and selectivity of the compound for monoamine transporters.

To test this hypothesis, a standardized in vitro assay is essential.

Experimental Protocol: Monoamine Transporter Inhibition Assay

This protocol describes a radioligand uptake inhibition assay to determine the potency (IC50 values) of 1-(3-chlorophenyl)pyrrolidine and its bromo-analog at DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), and [³H]serotonin (for SERT).

  • Test compounds: 1-(3-Chlorophenyl)pyrrolidine and 1-(3-Bromophenyl)pyrrolidine, dissolved in a suitable solvent (e.g., DMSO).

  • Known transporter inhibitors for positive controls (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter and fluid.

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(3-Chlorophenyl)pyrrolidine Performance Against Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the pharmacological performance of 1-(3-Chlorophenyl)pyrrolidine, a compound of interest due to its structural similarities to known psychoactive agents. While direct, publicly available data on its specific activity is limited, its core structure—a 3-aryl-pyrrolidine—is a well-established pharmacophore known to interact with monoamine transporters.[1][2] This document outlines the scientific rationale and detailed experimental protocols necessary to benchmark its performance against a curated panel of reference compounds, establishing its potential profile as a monoamine reuptake inhibitor.

Scientific Rationale: Why Focus on Monoamine Transporters?

The monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are critical regulators of mood, cognition, and behavior. Their signaling is terminated by reuptake from the synaptic cleft via their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] Compounds that inhibit these transporters are mainstays in the treatment of numerous psychiatric disorders, including depression, anxiety, and ADHD.[3]

The structure of 1-(3-Chlorophenyl)pyrrolidine, featuring a pyrrolidine ring attached to a chlorinated phenyl group, is a recurring motif in potent monoamine reuptake inhibitors. Structure-activity relationship (SAR) studies on related series of 3-aryl-pyrrolidines and similar scaffolds have consistently demonstrated that modifications to the aryl ring and the nitrogen-containing ring system modulate affinity and selectivity for DAT, SERT, and NET.[1][5] Therefore, the most logical and critical first step in characterizing 1-(3-Chlorophenyl)pyrrolidine is to determine its binding affinity and functional potency at these three key transporters.

This guide proposes a head-to-head comparison with a panel of well-characterized reference compounds, selected to represent distinct monoamine transporter inhibitor profiles:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline

  • Norepinephrine Reuptake Inhibitors (NRIs): Atomoxetine, Reboxetine

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine, Duloxetine

  • Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs): Methylphenidate, Bupropion

By benchmarking against these standards, a clear and quantitative picture of the selectivity and potency of 1-(3-Chlorophenyl)pyrrolidine can be established.

In Vitro Performance Benchmarking: Transporter Affinity and Function

The initial characterization requires two primary in vitro assays to determine how strongly the compound binds to the transporters (affinity) and how effectively it blocks their function (potency).

Experimental Objective 1: Determining Binding Affinity (Kᵢ)

The binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor or transporter. A lower Kᵢ value indicates a higher binding affinity. This is determined using a competitive radioligand binding assay. The principle involves incubating a preparation of cells or membranes expressing the target transporter with a known radioactive ligand (radioligand). The test compound is then added at increasing concentrations to measure its ability to displace the radioligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_readout Data Acquisition & Analysis prep1 Culture HEK293 cells stably expressing human DAT, SERT, or NET prep2 Homogenize cells and pellet membranes via centrifugation prep1->prep2 prep3 Wash and resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes with specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) prep3->assay1 assay2 Add increasing concentrations of 1-(3-Chlorophenyl)pyrrolidine or reference compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 read1 Rapidly filter mixture through GF/B filters to separate bound from free radioligand assay3->read1 read2 Quantify filter-bound radioactivity using liquid scintillation counting read1->read2 read3 Calculate IC₅₀ from competition curve and convert to Kᵢ using the Cheng-Prusoff equation read2->read3

Workflow for determining transporter binding affinity (Kᵢ).
  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl) and determine the protein concentration (e.g., via BCA assay).

  • Competition Binding:

    • In a 96-well plate, combine the membrane preparation (typically 5-20 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and a range of concentrations of the test compound (1-(3-Chlorophenyl)pyrrolidine or a reference standard).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific radioligand binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the transporter.

Experimental Objective 2: Determining Functional Potency (IC₅₀)

While binding affinity indicates how well a compound interacts with a transporter, it does not measure its functional effect. The neurotransmitter uptake inhibition assay measures the compound's potency (IC₅₀) in blocking the actual transport of the monoamine substrate into the cell. This is a more direct measure of its functional impact.

G cluster_prep Cell/Synaptosome Preparation cluster_assay Uptake Assay cluster_readout Data Acquisition & Analysis prep1 Use transporter-expressing cells (e.g., HEK293) or prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT/NET) assay1 Pre-incubate cells/synaptosomes with increasing concentrations of 1-(3-Chlorophenyl)pyrrolidine or reference compound prep1->assay1 assay2 Initiate uptake by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine) assay1->assay2 assay3 Incubate for a short period (e.g., 5-10 min) at 37°C to allow uptake assay2->assay3 read1 Terminate uptake by rapid filtration and washing with ice-cold buffer assay3->read1 read2 Lyse cells/synaptosomes and quantify internalized radioactivity via scintillation counting read1->read2 read3 Calculate IC₅₀ value from the inhibition curve read2->read3

Workflow for determining neurotransmitter uptake inhibition (IC₅₀).
  • Preparation:

    • Cell-based: Seed HEK293 cells expressing hDAT, hSERT, or hNET in a 96-well plate and allow them to form a confluent monolayer.

    • Synaptosome-based: Prepare synaptosomes (resealed nerve terminals) from fresh rodent brain tissue. For DAT assays, the striatum is typically used; for SERT and NET, the hippocampus or cortex are suitable.[6] This is achieved through a series of homogenization and differential centrifugation steps.

  • Uptake Inhibition:

    • Wash the cells or resuspend the synaptosomes in a physiological buffer (e.g., Krebs-Henseleit buffer).

    • Pre-incubate the preparation for 10-15 minutes with a range of concentrations of 1-(3-Chlorophenyl)pyrrolidine or a reference compound.

    • Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

    • Incubate at 37°C for a short, defined period (typically 5-10 minutes) that falls within the linear phase of uptake.

    • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a high concentration of a known selective inhibitor.

  • Termination and Measurement:

    • Terminate the uptake process by rapidly filtering the mixture through glass fiber filters and washing with several volumes of ice-cold buffer.

    • Lyse the cells or synaptosomes retained on the filter.

    • Measure the amount of radioactivity taken up into the cells/synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific monoamine uptake.

Comparative Data for Reference Compounds

The following table presents established binding affinity (Kᵢ) and uptake inhibition (IC₅₀) values for the selected reference compounds. The experimental data generated for 1-(3-Chlorophenyl)pyrrolidine should be directly compared to these values to determine its potency and selectivity profile.

CompoundClassDAT (Kᵢ/IC₅₀, nM)SERT (Kᵢ/IC₅₀, nM)NET (Kᵢ/IC₅₀, nM)
1-(3-Chlorophenyl)pyrrolidine Test Compound To Be Determined To Be Determined To Be Determined
FluoxetineSSRI~2000~1~300
SertralineSSRI~25~0.3~420
AtomoxetineNRI~1600~360~4
ReboxetineNRI>10000~129~1.1
VenlafaxineSNRI~2500~20~250
DuloxetineSNRI~240~0.8~7.5
MethylphenidateDNRI~100>10000~30
BupropionDNRI~520~4400~1900

Note: The values presented are approximate and can vary depending on the specific assay conditions (e.g., cell type, radioligand, temperature). It is crucial to run reference compounds in parallel with the test compound for the most accurate comparison.

In Vivo Performance Evaluation: Locomotor Activity

To understand how the in vitro transporter activity of 1-(3-Chlorophenyl)pyrrolidine translates to a physiological response, an in vivo behavioral assay is essential. The open field test is a standard method to assess general locomotor activity and anxiety-like behavior in rodents.[4] Compounds that enhance dopamine and/or norepinephrine signaling, such as DRIs, NRIs, and many SNRIs, typically increase locomotor activity. Conversely, compounds with strong serotonergic activity can sometimes decrease locomotion.

Experimental Objective 3: Assessing Effects on Spontaneous Locomotor Activity

This experiment measures the effect of 1-(3-Chlorophenyl)pyrrolidine on the spontaneous movement of mice in a novel environment, providing an indication of its potential stimulant, depressant, or anxiolytic/anxiogenic properties.

G cluster_prep Animal Preparation cluster_test Behavioral Testing cluster_analysis Data Analysis prep1 Acclimate mice to the testing room (e.g., for 60 minutes) prep2 Administer 1-(3-Chlorophenyl)pyrrolidine, reference compound, or vehicle (e.g., via IP injection) prep1->prep2 prep3 Allow for drug absorption (pre-treatment time, e.g., 30 minutes) prep2->prep3 test1 Place individual mouse in the center of the open field arena prep3->test1 test2 Record activity for a set duration (e.g., 30-60 minutes) using an automated tracking system test1->test2 analysis1 Quantify parameters: - Total distance traveled - Time spent in center vs. periphery - Rearing frequency (vertical activity) test2->analysis1 analysis2 Compare dose groups to vehicle control using appropriate statistical tests (e.g., ANOVA) analysis1->analysis2

Workflow for the rodent open field test.
  • Apparatus:

    • Use a square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically equipped with a grid of infrared beams or an overhead video camera connected to a tracking software to automatically record the animal's activity.

  • Animal Handling and Dosing:

    • Habituate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment begins.

    • Divide animals into groups. Each group will receive a different dose of 1-(3-Chlorophenyl)pyrrolidine, a reference compound (e.g., methylphenidate as a stimulant control, fluoxetine as a serotonergic control), or the vehicle solution. Administration is typically via intraperitoneal (IP) injection.

    • After injection, return the animals to their home cages for a predetermined pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Testing Procedure:

    • Gently place one mouse at a time into the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 30 or 60 minutes). The automated tracking system will record its movements.

    • Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • The tracking software will provide data on several key parameters:

      • Total Distance Traveled (cm): A primary measure of overall locomotor activity.

      • Time in Center Zone (s): The time spent in the central, more exposed area of the arena. An increase can indicate anxiolytic-like effects.

      • Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.

    • Compare the data from the drug-treated groups to the vehicle-treated group using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine if there are significant effects on behavior.

Synthesizing the Data: Building a Pharmacological Profile

By completing the proposed in vitro and in vivo experiments, a comprehensive pharmacological profile of 1-(3-Chlorophenyl)pyrrolidine can be constructed. The in vitro data will quantitatively define its potency and selectivity for the monoamine transporters, allowing it to be classified (e.g., as a DAT-selective inhibitor, a balanced SNRI, a triple reuptake inhibitor, etc.). The in vivo data will then provide crucial context, demonstrating how this molecular activity translates into a functional behavioral outcome. This integrated dataset will provide a robust, evidence-based foundation for any further drug development efforts.

References

  • Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., Przybranowski, S., Li, X., Luo, R., Wen, B., Sun, D., Wang, H., Wen, J., Wang, G., Zhai, Y., Guo, M., Yang, D., & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link]

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(4), 239–248. [Link]

  • Meltzer, P. C., Wang, B., Blundell, P., Madras, B. K., & Cha, J. H. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3564–3574. [Link]

  • Ni, P., & Li, H. (2018). Discovery and Development of Monoamine Transporter Ligands. Current Medicinal Chemistry, 25(33), 4066-4101. [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. S. (2003). "Broad spectrum" antidepressants: is more better?. European Journal of Pharmacology, 461(2-3), 99-104.
  • Zhu, J., Chen, C., Li, X., & Zhang, H. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6079-6082. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.